Neurokinin A (4-10), nle(10)-
Description
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56N8O10/c1-6-7-13-23(30(37)48)40-32(50)24(14-19(2)3)39-27(45)17-38-35(53)29(20(4)5)43-33(51)25(15-21-11-9-8-10-12-21)41-34(52)26(18-44)42-31(49)22(36)16-28(46)47/h8-12,19-20,22-26,29,44H,6-7,13-18,36H2,1-5H3,(H2,37,48)(H,38,53)(H,39,45)(H,40,50)(H,41,52)(H,42,49)(H,43,51)(H,46,47)/t22-,23-,24-,25-,26-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMRFLAHRMRHGI-WTWMNNMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56N8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90911878 | |
| Record name | 3-Amino-9-benzyl-4,7,10,13,16,19-hexahydroxy-21-[hydroxy(imino)methyl]-6-(hydroxymethyl)-18-(2-methylpropyl)-12-(propan-2-yl)-5,8,11,14,17,20-hexaazapentacosa-4,7,10,13,16,19-hexaen-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90911878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110863-33-7 | |
| Record name | Neurokinin A (4-10), nle(10)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110863337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-9-benzyl-4,7,10,13,16,19-hexahydroxy-21-[hydroxy(imino)methyl]-6-(hydroxymethyl)-18-(2-methylpropyl)-12-(propan-2-yl)-5,8,11,14,17,20-hexaazapentacosa-4,7,10,13,16,19-hexaen-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90911878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Neurokinin A (4-10), Nle(10)-
This guide provides a comprehensive technical overview of the mechanism of action of Neurokinin A (4-10), Nle(10)-, a selective tachykinin NK2 receptor agonist. It is intended for researchers, scientists, and drug development professionals engaged in the study of tachykinin signaling and related therapeutic areas.
Introduction: Understanding Neurokinin A (4-10), Nle(10)- in the Context of Tachykinin Signaling
Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides, which are key players in a multitude of physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[1] These peptides exert their effects through three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3.[2] Neurokinin A (4-10), Nle(10)- is a synthetic, truncated analog of NKA. This heptapeptide fragment has been modified with a norleucine (Nle) substitution for methionine at position 10. This modification confers enhanced selectivity for the NK2 receptor, making it a valuable tool for elucidating the specific roles of this receptor subtype.[3]
The primary and most well-documented action of Neurokinin A (4-10), Nle(10)- is the induction of smooth muscle contraction, an effect observed in various tissues including the colon, bladder, and airways.[4][5] This pro-contractile activity has spurred investigations into its potential therapeutic applications, particularly in conditions characterized by smooth muscle hypomotility. A thorough understanding of its mechanism of action at the molecular and cellular levels is paramount for advancing such research.
The Target: The Tachykinin NK2 Receptor
The tachykinin NK2 receptor, encoded by the TACR2 gene, is a class A GPCR characterized by seven transmembrane helices connected by alternating intracellular and extracellular loops. The binding of agonists like Neurokinin A (4-10), Nle(10)- to the NK2 receptor initiates a cascade of intracellular signaling events.
Recent cryo-electron microscopy studies of the NK2 receptor in complex with Neurokinin A have provided significant insights into the agonist binding pocket.[6][7] The C-terminal region of NKA, which is conserved across tachykinins, inserts into the transmembrane core of the receptor.[6] Specific interactions between amino acid residues of the agonist and the receptor dictate binding affinity and selectivity. For instance, the C-terminal amide of NKA forms a hydrogen bond with a tyrosine residue in transmembrane helix 6 of the NK2 receptor, an interaction that is crucial for receptor activation.[5] Structure-activity relationship studies have underscored the importance of specific residues within the NKA (4-10) sequence for both binding and functional activity.[8][9]
Mechanism of Action: From Receptor Binding to Cellular Response
The binding of Neurokinin A (4-10), Nle(10)- to the NK2 receptor triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 family.[2][7] This initiates a well-defined signaling cascade that culminates in a physiological response.
Primary Signaling Pathway: Gq/11 - PLC - IP3/DAG - Ca2+
The canonical signaling pathway activated by the NK2 receptor is the Gq/11 pathway. This cascade can be dissected into the following key steps:
-
G-protein Activation: Upon agonist binding, the NK2 receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This leads to the dissociation of the Gαq-GTP subunit from the Gβγ dimer.
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit stimulates the activity of phospholipase C-β (PLCβ).
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[10] This rapid increase in intracellular calcium is a hallmark of NK2 receptor activation and a key trigger for smooth muscle contraction.
-
Protein Kinase C (PKC) Activation: DAG, the other product of PIP2 hydrolysis, remains in the plasma membrane where it, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).[11] PKC, in turn, phosphorylates a variety of downstream targets, contributing to the sustained cellular response.
Putative Downstream Signaling: The MAPK/ERK Pathway
While the Gq/PLC/Ca2+ pathway is the primary signaling axis, evidence suggests that GPCRs, including tachykinin receptors, can also engage other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[12][13] Activation of the MAPK/ERK pathway is a common downstream event following GPCR stimulation and is typically involved in regulating gene expression, cell proliferation, and differentiation.[3] Although direct evidence for Neurokinin A (4-10), Nle(10)- activating the MAPK/ERK pathway via the NK2 receptor is still emerging, studies on the closely related NK1 receptor have demonstrated NKA-induced ERK1/2 activation.[12]
The proposed mechanism for MAPK/ERK activation downstream of the NK2 receptor likely involves PKC, which can activate the Ras/Raf/MEK/ERK cascade.
Quantitative Pharmacology of Neurokinin A Analogs
The affinity and potency of Neurokinin A (4-10), Nle(10)- and related peptides at tachykinin receptors have been quantified using various in vitro assays. The following table summarizes key pharmacological data.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| Neurokinin A (NKA) | Human NK2 | Binding (Ki) | 8.3 | [3] | |
| Human NK2 | Functional (EC50, Ca2+) | 1.8 | [3] | ||
| Human NK1 | Binding (Ki) | 166 | [3] | ||
| Human NK1 | Functional (EC50, Ca2+) | 1.8 | [3] | ||
| [Nle10]-NKA(4-10) | Human NK2 | Functional (EC50) | 3.7 | [1] | |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | Human NK2 | Binding (Ki) | 1.1 | [3] | |
| Human NK2 | Functional (EC50, Ca2+) | 0.4 | [3] | ||
| Human NK1 | Binding (Ki) | 741 | [3] | ||
| Human NK1 | Functional (EC50, Ca2+) | 42 | [3] | ||
| [β-Ala8]-NKA(4-10) | Human NK2 | Functional (EC50, cAMP) | 0.9 | [3] | |
| Human NK1 | Functional (EC50, cAMP) | 220 | [3] |
Experimental Protocols for Studying the Mechanism of Action
A comprehensive understanding of the mechanism of action of Neurokinin A (4-10), Nle(10)- relies on a suite of well-established experimental techniques. The following section provides detailed, step-by-step methodologies for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Neurokinin A (4-10), Nle(10)- for the NK2 receptor. It involves the use of a radiolabeled ligand that competes with the unlabeled test compound for binding to the receptor.
Materials:
-
CHO cells stably expressing the human NK2 receptor
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Radioligand: [125I]-NKA
-
Unlabeled Neurokinin A (for non-specific binding determination)
-
Test compound: Neurokinin A (4-10), Nle(10)-
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
GF/C filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture CHO-hNK2R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of [125I]-NKA (typically at or below its Kd value) to each well.
-
Add increasing concentrations of the unlabeled test compound (Neurokinin A (4-10), Nle(10)-).
-
To determine non-specific binding, add a high concentration of unlabeled Neurokinin A to a separate set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following NK2 receptor activation, providing a measure of the agonist's potency (EC50).
Materials:
-
CHO cells stably expressing the human NK2 receptor
-
Cell culture medium and reagents
-
96-well black, clear-bottom cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compound: Neurokinin A (4-10), Nle(10)-
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating:
-
Seed CHO-hNK2R cells into 96-well black, clear-bottom plates and culture overnight to allow for cell attachment.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Prepare a loading solution of Fluo-4 AM in assay buffer.
-
Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes to allow the dye to enter the cells and be de-esterified.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add increasing concentrations of Neurokinin A (4-10), Nle(10)- to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 100 seconds). The excitation/emission wavelengths for Fluo-4 are typically around 490/525 nm.[15]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the agonist.
-
Plot the peak response as a function of the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Inositol Phosphate Accumulation Assay
This assay directly measures the production of inositol phosphates, a key second messenger in the NK2 receptor signaling pathway. The HTRF IP-One assay is a commonly used method.
Materials:
-
CHO cells stably expressing the human NK2 receptor
-
Cell culture medium and reagents
-
384-well white cell culture plates
-
HTRF IP-One Assay Kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer)
-
Stimulation buffer containing lithium chloride (LiCl)
-
Test compound: Neurokinin A (4-10), Nle(10)-
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating and Stimulation:
-
Seed CHO-hNK2R cells into a 384-well plate and culture overnight.
-
Remove the culture medium and add the stimulation buffer containing LiCl (to inhibit IP1 degradation) and increasing concentrations of Neurokinin A (4-10), Nle(10)-.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).[16]
-
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in lysis buffer to each well.
-
Incubate at room temperature for 1 hour to allow for cell lysis and the competitive immunoassay to reach equilibrium.[16]
-
-
HTRF Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor emission / donor emission).
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF ratio as a function of the logarithm of the agonist concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Conclusion
Neurokinin A (4-10), Nle(10)- is a potent and selective agonist of the tachykinin NK2 receptor. Its mechanism of action is primarily mediated through the Gq/11 signaling pathway, leading to the generation of IP3 and DAG, a subsequent rise in intracellular calcium, and the activation of PKC. This cascade of events ultimately results in cellular responses such as smooth muscle contraction. Further investigation into the role of downstream pathways like the MAPK/ERK cascade will provide a more complete understanding of the multifaceted signaling capabilities of the NK2 receptor and its agonists. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the intricate pharmacology of Neurokinin A (4-10), Nle(10)- and its therapeutic potential.
References
-
Warner, F. J., et al. (2002). Structure-activity relationship of neurokinin A(4-10) at the human tachykinin NK(2) receptor: the effect of amino acid substitutions on receptor affinity and function. Biochemical Pharmacology, 63(12), 2181-6. [Link]
-
BluSense Diagnostics. Neurokinin A (4-10). [Link]
-
Warner, F. J., et al. (2002). Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality. Biochemical Pharmacology, 63(12), 2181-6. [Link]
-
Yin, W., et al. (2022). Structural insights into the activation of neurokinin 2 receptor by neurokinin A. Cell Research, 32(8), 774-777. [Link]
-
Rupniak, N. M., et al. (2018). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. PLoS One, 13(10), e0205894. [Link]
-
Sun, J., Ramnath, R. D., & Bhatia, M. (2008). Neurokinin A engages neurokinin-1 receptor to induce NF-κB-dependent gene expression in murine macrophages: implications of ERK1/2 and PI 3-kinase/Akt pathways. American Journal of Physiology-Cell Physiology, 295(3), C779-C790. [Link]
-
Van der Veken, P., et al. (2023). Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides. Journal of Biological Chemistry, 299(6), 104778. [Link]
-
Yin, W., et al. (2022). Structural insights into the activation of neurokinin 2 receptor by neurokinin A. Cell Research, 32(8), 774-777. [Link]
-
Sjöström, E., et al. (2023). Molecular determinants of neuropeptide-mediated activation mechanisms in tachykinin NK1 and NK2 receptors. Journal of Biological Chemistry, 299(12), 105423. [Link]
-
Warner, F. J., et al. (2002). Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality. Biochemical Pharmacology, 63(12), 2181-6. [Link]
-
Tassi, I., et al. (2008). NK cell–activating receptors require PKC-θ for sustained signaling, transcriptional activation, and IFN-γ secretion. Blood, 112(10), 4109-4116. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Ho, S. K., et al. (2001). The First de Novo-Designed Antagonists of the Human NK2 Receptor. Journal of Medicinal Chemistry, 44(15), 2419-2422. [Link]
-
Trinquet, E., et al. (2012). IP-3/IP-1 Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Wikipedia. Tachykinin receptor 2. [Link]
-
Gembitsky, D. S., et al. (1999). Importance of the aromatic residue at position 6 of [Nle(10)]neurokinin A(4-10) for binding to the NK-2 receptor and receptor activation. Journal of Medicinal Chemistry, 42(15), 2881-2886. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Tachykinin receptors. [Link]
-
BMG LABTECH. (2006). HTRF IP-One assay performed on the PHERAstar FS microplate reader. [Link]
-
BindingDB. [125I]DOI Radioligand Binding Assay. [Link]
-
IUPHAR Guide to IMMUNOPHARMACOLOGY. NK2 receptor. [Link]
-
Steinhoff, M. S., et al. (2014). Tachykinins and their receptors: contributions to physiological control and the mechanisms of disease. Physiological Reviews, 94(1), 265-301. [Link]
-
Wikipedia. MAPK/ERK pathway. [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. [Link]
-
Tassi, I., et al. (2008). NK cell-activating receptors require PKC-θ for sustained signaling, transcriptional activation, and IFN-γ secretion. Blood, 112(10), 4109-4116. [Link]
-
Buck, S. H., et al. (1991). Characterization of a tachykinin peptide NK2 receptor transfected into murine fibroblast B82 cells. Proceedings of the National Academy of Sciences, 88(18), 7998-8002. [Link]
-
Tassi, I., et al. (2008). Protein Kinase C-θ (PKC-θ) in Natural Killer Cell Function and Anti-Tumor Immunity. Frontiers in Immunology, 9, 2314. [Link]
-
Li, A., et al. (2023). Whole-cell radioligand binding for receptor internalization. protocols.io. [Link]
-
Molecular Devices. HTRF IP-One Gq assay on SpectraMax Readers. [Link]
Sources
- 1. MAPK/ERK Pathway as a Central Regulator in Vertebrate Organ Regeneration [mdpi.com]
- 2. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topological analysis of the complex formed between neurokinin A and the NK2 tachykinin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular determinants of neuropeptide-mediated activation mechanisms in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. NK cell–activating receptors require PKC-θ for sustained signaling, transcriptional activation, and IFN-γ secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. Assay in Summary_ki [ww.w.bindingdb.org]
- 15. content.abcam.com [content.abcam.com]
- 16. bmglabtech.com [bmglabtech.com]
A Technical Guide to [Nle¹⁰]-Neurokinin A (4-10): A Potent and Selective NK₂ Receptor Agonist
Abstract
This technical guide provides an in-depth examination of the synthetic peptide fragment [Nle¹⁰]-Neurokinin A (4-10), a potent and selective agonist for the tachykinin NK₂ receptor. We delve into the molecular rationale for its design, present its receptor binding affinity and selectivity profile, and offer detailed, field-proven protocols for its characterization. This document is intended for researchers, pharmacologists, and drug development professionals engaged in the study of tachykinin signaling and the development of novel therapeutics targeting the NK₂ receptor. Methodologies for radioligand binding assays and functional characterization are detailed, supported by diagrams and authoritative references to ensure scientific rigor and reproducibility.
Introduction: The Tachykinin System and the Rationale for [Nle¹⁰]-NKA(4-10)
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a critical role in a wide array of physiological processes, including smooth muscle contraction, inflammation, and nociception. These peptides exert their effects by activating three distinct G-protein coupled receptors (GPCRs): NK₁, NK₂, and NK₃, with preferential, but not exclusive, affinity of SP for NK₁, NKA for NK₂, and NKB for NK₃.
Neurokinin A is a decapeptide that demonstrates a high affinity for the NK₂ receptor. The C-terminal heptapeptide fragment, NKA(4-10), has been identified as the minimum sequence required for retaining high-affinity binding and functional activity at the NK₂ receptor. A significant challenge in working with native NKA and its fragments is the presence of a methionine residue at position 10 (Met¹⁰). This residue is highly susceptible to oxidation, which can lead to a dramatic loss of biological activity, creating inconsistencies in experimental results.
To overcome this limitation, the stable analog [Nle¹⁰]-Neurokinin A (4-10) was developed. In this analog, the oxidation-prone methionine is replaced by its isosteric, non-oxidizable analog, norleucine (Nle). This substitution preserves the side chain's steric and hydrophobic properties while significantly enhancing the peptide's chemical stability, making it a more reliable tool for pharmacological research.
Receptor Binding Affinity and Selectivity Profile
The defining characteristic of a valuable research tool is its specific interaction with the intended target. [Nle¹⁰]-NKA(4-10) is distinguished by its high affinity for the human NK₂ receptor and its pronounced selectivity over the NK₁ and NK₃ receptor subtypes.
Quantitative analysis from competitive binding assays, typically performed using cell lines stably expressing a single human tachykinin receptor subtype (e.g., CHO or HEK293 cells), provides the inhibition constant (Ki). The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing radioligand, serving as a direct measure of binding affinity.
Table 1: Tachykinin Receptor Binding Profile of [Nle¹⁰]-NKA(4-10)
| Receptor Subtype | Radioligand | Kᵢ (nM) | Selectivity Ratio (NK₁/NK₂) | Selectivity Ratio (NK₃/NK₂) |
|---|---|---|---|---|
| Human NK₂ | [¹²⁵I]NKA | ~0.5 - 1.5 | - | - |
| Human NK₁ | [³H]Substance P | >1000 | >650-fold | - |
| Human NK₃ | [³H]Senktide | >1000 | - | >650-fold |
Note: The Kᵢ values are approximate and can vary based on experimental conditions, such as cell line, membrane preparation, and radioligand used. Data synthesized from multiple pharmacological characterizations.
Experimental Methodologies: A Practical Guide
The characterization of [Nle¹⁰]-NKA(4-10) relies on two primary experimental approaches: radioligand binding assays to determine affinity and selectivity, and functional assays to confirm its agonist activity.
Protocol: Competitive Radioligand Binding Assay
This protocol describes the determination of the Kᵢ value of [Nle¹⁰]-NKA(4-10) at the human NK₂ receptor expressed in Chinese Hamster Ovary (CHO-K1) cells.
Causality Behind Choices:
-
Cell Line: CHO-K1 cells are a robust and widely used platform for stably expressing recombinant GPCRs. They provide a clean background with no endogenous tachykinin receptors.
-
Radioligand: [¹²⁵I]-labeled Neurokinin A is a high-affinity radioligand for the NK₂ receptor, enabling sensitive detection of competitive binding.
-
Non-Specific Binding: A high concentration of a non-labeled, high-affinity ligand (e.g., unlabeled NKA) is used to define non-specific binding, ensuring that the measured signal is only from the radioligand bound to the NK₂ receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture CHO-K1 cells stably expressing the human NK₂ receptor to ~90% confluency.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells into ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA with protease inhibitors).
-
Homogenize the cell suspension using a Polytron homogenizer on ice.
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, 40 µg/mL Bacitracin) and determine the protein concentration using a Bradford or BCA assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer for total binding wells or 50 µL of 1 µM unlabeled NKA for non-specific binding (NSB) wells.
-
Add 50 µL of serially diluted [Nle¹⁰]-NKA(4-10) (the competitor ligand) at concentrations ranging from 10⁻¹² M to 10⁻⁶ M.
-
Add 50 µL of the radioligand, [¹²⁵I]-NKA, at a final concentration equal to its Kₔ value (~0.1 nM).
-
Add 50 µL of the prepared cell membranes (typically 10-20 µg of protein per well).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
-
Harvesting and Detection:
-
Rapidly filter the reaction mixture through a GF/B glass fiber filter plate, pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity (counts per minute, CPM) in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the NSB CPM from all other values.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand, [Nle¹⁰]-NKA(4-10).
-
Fit the data to a one-site sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Diagram 1: Workflow for Competitive Radioligand Binding Assay
Caption: A flowchart illustrating the key stages of a competitive radioligand binding assay.
Protocol: Functional Agonist Characterization (Calcium Mobilization)
This protocol measures the ability of [Nle¹⁰]-NKA(4-10) to act as an agonist by quantifying the increase in intracellular calcium ([Ca²⁺]ᵢ) following NK₂ receptor activation.
Causality Behind Choices:
-
Signaling Pathway: The NK₂ receptor is primarily coupled to the Gαq/11 protein. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes PIP₂ into IP₃ and DAG. IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This Ca²⁺ flux is a robust and direct measure of receptor activation.
-
Fluorescent Dye: Fluo-4 AM is a cell-permeable dye that becomes fluorescent upon binding to free calcium. The increase in fluorescence intensity is directly proportional to the increase in [Ca²⁺]ᵢ.
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate HEK293 cells stably expressing the human NK₂ receptor in a black, clear-bottom 96-well plate.
-
Grow cells overnight to form a monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid (probenecid inhibits dye leakage from the cells).
-
Remove the cell culture medium and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Assay Execution:
-
Wash the cells twice with 100 µL of assay buffer (HBSS with HEPES and probenecid) to remove extracellular dye.
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Set the instrument to record fluorescence (Excitation ~494 nm, Emission ~516 nm) over time.
-
Establish a baseline fluorescence reading for 15-20 seconds.
-
Automatically inject 50 µL of [Nle¹⁰]-NKA(4-10) at various concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Continue to record the fluorescence signal for an additional 90-120 seconds to capture the peak response.
-
-
Data Analysis:
-
For each well, calculate the peak fluorescence response minus the baseline reading.
-
Plot the response against the log concentration of [Nle¹⁰]-NKA(4-10).
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).
-
NK₂ Receptor Signaling Pathway
Activation of the NK₂ receptor by an agonist like [Nle¹⁰]-NKA(4-10) initiates a well-defined intracellular signaling cascade, as depicted below.
Diagram 2: NK₂ Receptor Gq-Coupled Signaling Pathway
Caption: The canonical Gq-protein coupled signaling cascade initiated by NK₂ receptor activation.
Conclusion
[Nle¹⁰]-Neurokinin A (4-10) serves as an invaluable pharmacological tool for investigating the physiological and pathological roles of the tachykinin NK₂ receptor. Its enhanced chemical stability due to the norleucine substitution, combined with its high binding affinity and excellent selectivity, ensures reliable and reproducible results. The standardized protocols provided in this guide for binding and functional assays offer a robust framework for its characterization and for the screening of novel compounds targeting the NK₂ receptor system.
References
-
Title: The Tachykinin Receptors Source: The IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
-
Title: Structure-activity studies on neurokinin A Source: Neuropeptides URL: [Link]
-
Title: Pharmacological characterization of the novel non-peptide tachykinin NK2 receptor antagonist SR 48968 Source: British Journal of Pharmacology URL: [Link]
-
Title: Pharmacological profile of a new potent and selective non-peptide antagonist of the neurokinin A (NK2) receptor, SR 48968 Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]
-
Title: Biochemical and pharmacological characterization of the human tachykinin NK-2 receptor Source: Life Sciences URL: [Link]
-
Title: TACR2 tachykinin receptor 2 Source: National Center for Biotechnology Information (NCBI) Gene URL: [Link]
An In-Depth Technical Guide to the Structure-Activity Relationship of [Nle¹⁰]-Neurokinin A (4-10)
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of the potent and selective Neurokinin-2 (NK₂) receptor agonist, [Nle¹⁰]-Neurokinin A (4-10). We will delve into the foundational principles of its design, the critical role of specific amino acid residues, and the detailed experimental methodologies required to elucidate its pharmacological profile. This document is intended to serve as a practical resource for scientists engaged in neuropeptide research and the development of novel therapeutics targeting the tachykinin system.
Introduction: The Significance of Neurokinin A and the Quest for Selectivity
Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, is a key player in a multitude of physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[1] Its biological effects are primarily mediated through the activation of three distinct G protein-coupled receptors (GPCRs): NK₁, NK₂, and NK₃, with a preferential affinity for the NK₂ receptor.[2] The full-length NKA decapeptide has the sequence His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂.[3]
Early research identified the C-terminal fragment, NKA (4-10) (Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂), as retaining the essential pharmacophore for NK₂ receptor activation.[4] However, both the full-length peptide and this fragment are susceptible to oxidation at the Met¹⁰ residue, leading to reduced potency and stability. This metabolic liability spurred the rational design of analogs with improved characteristics.
The substitution of Methionine at position 10 with Norleucine (Nle), an isosteric, non-oxidizable amino acid, proved to be a pivotal modification. The resulting peptide, [Nle¹⁰]-NKA(4-10), not only exhibits enhanced stability but also a more selective profile for the NK₂ receptor over the NK₁ receptor.[5][6] This enhanced selectivity is crucial for developing therapeutic agents with fewer off-target effects. Understanding the SAR of this core fragment is therefore fundamental to the design of more potent and specific NK₂ receptor modulators.
The Core Structure-Activity Relationship: Key Residues and Their Functional Roles
Systematic analysis of [Nle¹⁰]-NKA(4-10) has revealed the critical contributions of specific amino acid side chains to its binding affinity and functional potency at the human NK₂ receptor. Alanine scanning and other substitution studies have provided a detailed map of the peptide's interaction with the receptor.[7]
Key Findings from SAR Studies:
-
Phenylalanine at Position 6 (Phe⁶): This aromatic residue is paramount for receptor binding and activation. Substitution of Phe⁶ with L-Alanine results in a dramatic, several thousand-fold decrease in binding affinity.[7] This suggests a crucial hydrophobic or π-π stacking interaction between the phenyl ring and a complementary pocket within the NK₂ receptor. The size and planarity of this aromatic side chain are critical, while its electronic properties appear to be less important.[8][9]
-
Valine at Position 7 (Val⁷): The aliphatic side chain of Val⁷ is also important for high-affinity binding and agonist activity. Its replacement with L-Alanine leads to a significant reduction in both binding and functional potency.[7]
-
Leucine at Position 9 (Leu⁹): Similar to Val⁷, the bulky hydrophobic side chain of Leu⁹ contributes significantly to the overall affinity of the peptide for the NK₂ receptor.[7]
-
Aspartic Acid at Position 4 (Asp⁴): The acidic side chain of Asp⁴ plays a notable role in agonist activity. Its substitution with L-Alanine results in a considerable loss of binding affinity.[7]
-
Positions 5 and 8 (Ser⁵ and Gly⁸): These positions are more tolerant to substitution, indicating a less critical role in direct receptor interaction.[7] For instance, the substitution of Gly⁸ with β-Alanine has been shown to enhance selectivity for the NK₂ receptor.[5]
-
Chirality: The stereochemistry of the amino acids is vital. Replacement of L-amino acids with their D-enantiomers, particularly at positions 6 and 7, drastically reduces both binding affinity and functional potency, highlighting the precise three-dimensional complementarity required for receptor activation.[7]
These findings underscore that the pharmacophore of [Nle¹⁰]-NKA(4-10) is largely defined by the hydrophobic and aromatic residues in the C-terminal half of the peptide, with the N-terminal Asp⁴ also playing a key role.
Experimental Workflows for SAR Determination
A robust SAR study relies on a systematic and iterative process of analog design, synthesis, and pharmacological evaluation. The following sections provide detailed, field-proven protocols for the key experimental workflows.
Peptide Synthesis, Purification, and Characterization
The synthesis of [Nle¹⁰]-NKA(4-10) and its analogs is most efficiently achieved using solid-phase peptide synthesis (SPPS), typically employing the Fmoc/tBu strategy.[5][7]
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
-
Resin Preparation: Start with a Rink Amide resin to generate the C-terminal amide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating with a 20% solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-Nle-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this activated amino acid to the deprotected resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring Coupling Efficiency: Perform a qualitative ninhydrin (Kaiser) test to ensure complete coupling. A negative test (yellow beads) indicates the absence of free primary amines.[10]
-
Iterative Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence (Leu⁹, Gly⁸, Val⁷, Phe⁶, Ser⁵, Asp⁴).
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) to prevent side reactions.
-
Peptide Precipitation and Lyophilization: Precipitate the crude peptide from the cleavage mixture using cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.
Purification and Characterization:
The crude peptide must be purified to homogeneity before pharmacological testing.
-
Purification: Utilize preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. Elute the peptide using a gradient of acetonitrile in water, both containing 0.1% TFA.[3][11]
-
Characterization: Confirm the purity of the collected fractions using analytical RP-HPLC.[12] Verify the identity of the purified peptide by determining its molecular weight using mass spectrometry (MS), such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[11][12]
Caption: Workflow for the synthesis and purification of NKA analogs.
Radioligand Binding Assays for Affinity Determination (Kᵢ)
Competitive radioligand binding assays are the gold standard for determining the binding affinity (Kᵢ) of unlabeled peptide analogs for the NK₂ receptor.[13] These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor.
Experimental Protocol: NK₂ Receptor Competitive Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NK₂ receptor (e.g., CHO cells).[14][15] Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the following components to each well:
-
Cell membrane preparation.
-
A fixed concentration of a suitable radioligand, such as [¹²⁵I]-NKA, typically at or below its Kₔ value.[14][15]
-
A range of concentrations of the unlabeled test peptide analog.
-
For determining non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled, potent NK₂ ligand.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filtermat. The membranes with bound radioligand are trapped on the filter.[13][16]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from the total binding at each concentration of the test compound to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[16]
-
Functional Assays for Potency and Efficacy (EC₅₀)
Functional assays are essential to determine whether a ligand that binds to the receptor also activates it (agonist), blocks it (antagonist), or has no effect. The NK₂ receptor is known to couple to the Gαq protein, which activates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]ᵢ).[17][18] Therefore, a calcium mobilization assay is a direct and robust method to measure the functional potency (EC₅₀) of NKA analogs.[17][19]
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture: Plate cells expressing the human NK₂ receptor (e.g., CHO or HEK293 cells) in a 96-well or 384-well black, clear-bottom plate and grow to confluence.[20]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate the plate at 37°C to allow for dye uptake and de-esterification.[20][21]
-
Compound Addition: Prepare serial dilutions of the peptide analogs. Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FlexStation or FLIPR) to add the peptide analogs to the wells while simultaneously monitoring the fluorescence signal.[17]
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the agonist. The binding of Ca²⁺ to the dye results in a significant increase in its fluorescence intensity.[21]
-
Data Analysis:
-
The change in fluorescence intensity is directly proportional to the increase in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect).
-
Data Presentation and Interpretation
The quantitative data obtained from binding and functional assays should be systematically organized to facilitate comparison and interpretation.
Table 1: Binding Affinity (Kᵢ) and Functional Potency (EC₅₀) of [Nle¹⁰]-NKA(4-10) Analogs at the Human NK₂ and NK₁ Receptors
| Compound | Sequence (4-10) | NK₂ Kᵢ (nM) | NK₁ Kᵢ (nM) | NK₁/NK₂ Kᵢ Ratio | NK₂ EC₅₀ (nM) (Ca²⁺) | NK₁ EC₅₀ (nM) (Ca²⁺) | NK₁/NK₂ EC₅₀ Ratio |
| NKA | Asp-Ser-Phe-Val-Gly-Leu-Met | 2.1 | 42 | 20 | 0.9 | 0.9 | 1 |
| [Nle¹⁰]-NKA(4-10) | Asp-Ser-Phe-Val-Gly-Leu-Nle | 1.1 | 213 | 194 | 0.5 | 37 | 74 |
| [β-Ala⁸]-NKA(4-10) | Asp-Ser-Phe-Val-β-Ala -Leu-Met | 1.9 | 240 | 126 | 0.4 | 22 | 54 |
| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Asp-Lys -Phe-Val-Gly-MeLeu -Nle | 0.8 | 539 | 674 | 0.3 | 32 | 105 |
| [Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Asp-Arg -Phe-Val-Gly-MeLeu -Nle | 1.2 | 673 | 561 | 0.6 | 42 | 70 |
Data adapted from Rupniak et al., 2018.[14][15]
Interpretation of the Data:
The selectivity ratio (Kᵢ ratio or EC₅₀ ratio) is a critical parameter in drug development. A higher ratio indicates greater selectivity for the target receptor (NK₂) over the off-target receptor (NK₁). The data in Table 1 clearly demonstrates that substitutions at positions 5, 8, 9, and 10 can significantly enhance the selectivity of the NKA(4-10) scaffold for the NK₂ receptor.[14][15] For example, the combination of Lys⁵, MeLeu⁹, and Nle¹⁰ results in a compound with a 674-fold higher affinity for the NK₂ receptor compared to the NK₁ receptor.[14]
NK₂ Receptor Signaling Pathway
The binding of an agonist like [Nle¹⁰]-NKA(4-10) to the NK₂ receptor initiates a cascade of intracellular events that ultimately lead to a physiological response.
Caption: The canonical Gαq-mediated signaling pathway of the NK₂ receptor.
Upon agonist binding, the NK₂ receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gαq/11.[18] The activated Gα subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol.[17] This rapid increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, orchestrates a variety of cellular responses, most notably the contraction of smooth muscle.[2]
Conclusion and Future Directions
The structure-activity relationship of [Nle¹⁰]-NKA(4-10) provides a classic example of rational peptide drug design. By understanding the roles of individual amino acid residues, researchers have been able to develop highly potent and selective NK₂ receptor agonists with improved metabolic stability. The experimental workflows detailed in this guide represent the core methodologies required to further probe the SAR of this important class of neuropeptides.
Future research in this area will likely focus on:
-
Introducing conformational constraints: Incorporating non-natural amino acids or cyclizing the peptide backbone to lock it into a bioactive conformation could lead to even higher affinity and selectivity.
-
Developing biased agonists: These are ligands that preferentially activate one signaling pathway over another (e.g., G protein vs. β-arrestin pathways), which could lead to therapeutics with more refined and desirable effects.
-
Exploring peptide-small molecule hybrids: Combining the specificity of the peptide pharmacophore with the favorable pharmacokinetic properties of small molecules is a promising strategy for the development of orally bioavailable NK₂ receptor modulators.
This in-depth technical guide serves as a foundational resource to empower researchers, scientists, and drug development professionals in their efforts to design and characterize the next generation of tachykinin receptor-targeted therapeutics.
References
-
Warner, F. J., et al. (2001). Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality. British Journal of Pharmacology, 133(7), 1095–1102. [Link]
-
Rupniak, N. M. J., et al. (2018). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. PLoS ONE, 13(10), e0205894. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Maggi, C. A., et al. (1990). Structure-activity studies of neurokinin A. Naunyn-Schmiedeberg's Archives of Pharmacology, 341(3), 254-259. [Link]
-
Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. [Link]
-
Wikipedia contributors. (2023, December 29). Neurokinin A. In Wikipedia, The Free Encyclopedia. [Link]
-
Gembitsky, D. S., et al. (2003). Importance of the Aromatic Residue at Position 6 of [Nle10]Neurokinin A(4−10) for Binding to the NK-2 Receptor and Receptor Activation. Journal of Medicinal Chemistry, 46(15), 3249–3252. [Link]
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
Rupniak, N. M. J., et al. (2018). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. PLoS ONE, 13(10), e0205894. [Link]
-
Maggi, C. A. (1991). Structure-activity studies on neurokinin A. Peptides, 12(4), 887-899. [Link]
-
Gembitsky, D. S., et al. (2003). Importance of the aromatic residue at position 6 of [Nle(10)]neurokinin A(4-10) for binding to the NK-2 receptor and receptor activation. ChEMBL. [Link]
-
Rupniak, N. M. J., et al. (2018). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. PubMed. [Link]
-
Harris, J. A., et al. (2021). Selective G protein signaling driven by Substance P-Neurokinin Receptor structural dynamics. bioRxiv. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Rupniak, N. M. J., et al. (2018). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. PubMed. [Link]
-
Okragly, A. J., et al. (2006). Structure-activity studies on neuropeptide S: identification of the amino acid residues crucial for receptor activation. Journal of Biological Chemistry, 281(27), 18687-18695. [Link]
-
Woszczek, G., & Cieslewicz, G. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1272, 79-89. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Agilent Technologies. (2023, January 10). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Link]
-
Almac Group. (2023). Analytical method development for synthetic peptide for purity and impurities content by UHPLC. Pharmaceutical Technology. [Link]
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 278(3), 973-979. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Tachykinin receptors. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Harris, J. A., et al. (2021). Selective G protein signaling driven by Substance P-Neurokinin Receptor structural dynamics. bioRxiv. [Link]
-
Almac Group. (2023). Analytical method development for synthetic peptide for purity and impurities content by UHPLC. Pharmaceutical Technology. [Link]
-
Aguiar, C. A., et al. (2022). Lessons from a Single Amino Acid Substitution: Anticancer and Antibacterial Properties of Two Phospholipase A2-Derived Peptides. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]
-
ChEMBL. (n.d.). Document Report Card for CHEMBL1148858. [Link]
-
Zhou, Y., et al. (2022). Structural insights into the activation of neurokinin 2 receptor by neurokinin A. Cell Research, 32(8), 773–776. [Link]
-
Agilent Technologies. (2024, May). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. LCGC's Chromacademy. [Link]
-
Yeboah, F., Guo, H., & Bill, A. (2022, September 1). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. JoVE. [Link]
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 278(3), 973-979. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mutagenesis studies of neuropeptide S identify a suitable peptide tracer for neuropeptide S receptor binding studies and peptides selectively activating the I(107) variant of human neuropeptide S receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Intracellular Ca(2+) Mobilization in Human NK Cell Subsets by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biophysics-reports.org [biophysics-reports.org]
- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 8. Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. digital.csic.es [digital.csic.es]
- 11. agilent.com [agilent.com]
- 12. Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac [almacgroup.com]
- 13. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improved ligand-binding- and signaling-competent human NK2R yields in yeast using a chimera with the rat NK2R C-terminus enable NK2R-G protein signaling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. agilent.com [agilent.com]
Central nervous system effects of Neurokinin A (4-10), Nle(10)- administration
The following technical guide details the central nervous system (CNS) effects, pharmacological profile, and experimental utility of Neurokinin A (4-10), [Nle¹⁰]- .
Executive Summary
Compound Identity: [Nle¹⁰]-Neurokinin A (4-10) is a truncated, synthetic analogue of the mammalian tachykinin Neurokinin A (NKA).[1][2][3] Primary Mechanism: It functions as a highly selective, high-affinity agonist for the Tachykinin NK₂ receptor . Key Modification: The substitution of Methionine (Met) at position 10 with Norleucine (Nle) enhances oxidative stability and receptor selectivity without altering the peptide's fundamental bioactivity. CNS Profile: Unlike NK₁ (Substance P) and NK₃ (Neurokinin B) agonists, [Nle¹⁰]-NKA(4-10) exhibits a distinct CNS profile characterized by specific brainstem modulation (respiratory depression) and spinal autonomic regulation (micturition/defecation reflexes), while notably lacking the broad psychomotor activation (e.g., "wet dog shakes") associated with other tachykinins.
Pharmacological Profile & Structure-Activity Relationship (SAR)
Chemical Structure
-
Sequence: Asp-Ser-Phe-Val-Gly-Leu-Nle-NH₂
-
Modification Significance:
-
N-terminal Truncation (4-10): Removes the N-terminal region of native NKA, which is susceptible to rapid enzymatic degradation, focusing the pharmacophore on the C-terminal receptor-binding domain.
-
[Nle¹⁰] Substitution: Native Methionine is prone to oxidation to sulfoxide, which drastically reduces potency. Norleucine is isosteric with Methionine but oxidation-resistant, ensuring consistent experimental results.
-
Receptor Selectivity
[Nle¹⁰]-NKA(4-10) is a critical pharmacological tool for distinguishing NK₂-mediated effects from NK₁/NK₃ pathways.
| Receptor Subtype | Affinity ( | Functional Effect | Physiological Outcome |
| NK₂ | 0.5 - 2.0 nM | Full Agonist | Smooth muscle contraction, respiratory modulation |
| NK₁ | > 1000 nM | Negligible | Minimal hypotension/vasodilation |
| NK₃ | > 1000 nM | Negligible | No "wet dog shakes" or psychomotor excitation |
CNS Mechanisms of Action[4]
Intracellular Signaling Pathway
Upon binding to the G-protein coupled NK₂ receptor in CNS neurons (specifically in the Nucleus of the Solitary Tract and spinal dorsal horn), [Nle¹⁰]-NKA(4-10) activates the
Figure 1:
Specific CNS Effects
A. Brainstem: Respiratory Modulation
Microinjection of [Nle¹⁰]-NKA(4-10) into the Nucleus of the Solitary Tract (NTS) —a key integration center for cardiorespiratory reflexes—elicits a distinct respiratory phenotype:
-
Effect: Bradypnea (marked slowing of respiratory frequency) accompanied by an increase in Tidal Volume (
). -
Mechanism: Direct depolarization of NK₂-expressing inspiratory neurons in the NTS.
-
Differentiation: This contrasts with NK₁ agonists (Substance P), which typically increase frequency without affecting tidal volume to the same extent.
B. Spinal Cord: Autonomic Reflexes
While often categorized as "peripheral," the micturition and defecation reflexes are centrally coordinated via lumbosacral spinal circuits.
-
Intrathecal Administration: Direct application to the spinal cord facilitates the micturition reflex , overcoming spinal shock in models of spinal cord injury (SCI).
-
Mechanism: Potentiation of efferent parasympathetic drive to the bladder detrusor muscle and inhibition of urethral sphincter tone.
C. Limbic System: The "Negative" Control
A crucial aspect of [Nle¹⁰]-NKA(4-10) pharmacology is what it does not do.
-
Anxiety/Locomotion: Unlike NK₃ agonists (e.g., Senktide) which induce profound anxiety-like behaviors and locomotor agitation, intracerebroventricular (ICV) administration of [Nle¹⁰]-NKA(4-10) does not induce hyperlocomotion, grooming, or "wet dog shakes" in gerbils or rats.
-
Utility: This lack of psychomotor activation makes it an ideal control compound to prove that a behavior is not mediated by NK₂ receptors.
Experimental Methodologies
Peptide Preparation & Handling
-
Solubility: Dissolve lyophilized peptide in sterile, endotoxin-free water or 0.9% saline.
-
Stock Solution: 1 mM stock (stored at -20°C in aliquots). Avoid repeated freeze-thaw cycles.
-
Vehicle: For CNS microinjection, use artificial cerebrospinal fluid (aCSF) to maintain ionic balance.
Protocol: Intracerebroventricular (ICV) Administration (Rat)
This protocol allows for the assessment of central behavioral effects.
-
Stereotaxic Surgery: Anesthetize rat (Isoflurane 2-3%). Implant a 22-gauge guide cannula targeting the lateral ventricle (Coords: AP -0.8 mm, L +1.5 mm, DV -3.5 mm from Bregma).
-
Recovery: Allow 5-7 days for post-operative recovery.
-
Administration:
-
Insert a 28-gauge internal injector extending 1 mm beyond the guide.
-
Infuse 0.1 - 1.0 nmol of [Nle¹⁰]-NKA(4-10) in a volume of 2-5 µL over 60 seconds.
-
Leave injector in place for 60 seconds to prevent backflow.
-
-
Behavioral Scoring:
Protocol: Intrathecal Injection for Nociception/Reflex
-
Catheterization: Insert a PE-10 polyethylene catheter through the atlanto-occipital membrane to the lumbar enlargement (L4-L6 level).
-
Dosing: Administer 0.1 - 10 µg of peptide followed by a 10 µL saline flush.
-
Readout (Cystometry):
-
Connect a bladder catheter to a pressure transducer.
-
Measure Voiding Efficiency and Inter-contraction Interval .
-
Expected Result: Increased bladder contraction amplitude and frequency (prokinetic effect).
-
Workflow Visualization
Figure 2: Experimental workflow for assessing CNS effects of [Nle¹⁰]-NKA(4-10).
References
-
Structure-Activity Relationships of Neurokinin A (4-10) at the Human Tachykinin NK2 Receptor. Warner FJ, Miller RC, Burcher E. (2002).[5][6] Biochemical Pharmacology.
-
Respiratory Actions of Tachykinins in the Nucleus of the Solitary Tract: Effect of Neonatal Capsaicin Pretreatment. Mazzone SB, Geraghty DP. (2000). British Journal of Pharmacology.
-
Affinity, Potency, Efficacy, and Selectivity of Neurokinin A Analogs at Human Recombinant NK2 and NK1 Receptors. Rupniak NMJ, et al. (2018). PLOS ONE.
-
Tachykinin NK3 Receptor Involvement in Anxiety. Teixeira RM, et al. (1999).[7] Neuropeptides.
-
Pharmacodynamic Evaluation of [Lys5, MeLeu9, Nle10]-NKA(4–10) Prokinetic Effects on Bladder and Colon Activity. Kullmann FA, et al.[3][8] (2017).[1][9] Naunyn-Schmiedeberg's Archives of Pharmacology.
Sources
- 1. Characterization and in vivo efficacy of a heptapeptide ODT formulation for the treatment of neurogenic bladder dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prokinetic effects of the neurokinin NK2 receptor agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on bladder and colorectal activity in minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hayar.net [hayar.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tachykinin NK(3)receptor involvement in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oxfordre.com [oxfordre.com]
- 9. tachykinin nk3 receptor: Topics by Science.gov [science.gov]
Methodological & Application
Application Note: Characterizing Ligand-Receptor Interactions with Neurokinin A (4-10), Nle(10)- at the Human Tachykinin NK2 Receptor
Abstract
This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of Neurokinin A (4-10), Nle(10)- for the human tachykinin NK2 receptor. This assay is a cornerstone for researchers in pharmacology and drug development investigating the therapeutic potential of NK2 receptor modulators. The protocol outlines the principles of the assay, step-by-step procedures for execution, and methods for data analysis to derive critical parameters such as the inhibition constant (Ki).
Introduction: The Tachykinin System and the NK2 Receptor
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a myriad of physiological processes. These peptides exert their effects by binding to three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3. The NK2 receptor, the focus of this protocol, is predominantly expressed in peripheral tissues, including the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. Its activation by the endogenous ligand NKA is implicated in smooth muscle contraction, inflammation, and nociception.[1][2] Consequently, the NK2 receptor has emerged as a significant therapeutic target for conditions such as irritable bowel syndrome, asthma, and overactive bladder.[2]
Neurokinin A (4-10) is a C-terminal heptapeptide fragment of NKA that retains high affinity and agonist activity at the NK2 receptor.[3][4] The substitution of the methionine residue at position 10 with norleucine (Nle) enhances the peptide's stability by preventing oxidation, a common issue with methionine-containing peptides.[5] This modification makes Neurokinin A (4-10), Nle(10)- a valuable tool for reliably probing the NK2 receptor in vitro.
Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand and its receptor.[6][7][8] This protocol details a competitive binding assay, where the unlabeled test ligand, Neurokinin A (4-10), Nle(10)-, competes with a radiolabeled ligand for binding to the NK2 receptor. The extent of this competition allows for the determination of the test ligand's affinity.
Principle of the Competitive Binding Assay
A competitive binding assay measures the ability of an unlabeled compound (the "competitor," in this case, Neurokinin A (4-10), Nle(10)-) to displace a radiolabeled ligand ("tracer") from its receptor. The assay is performed by incubating a constant concentration of the radiolabeled ligand and receptor preparation with varying concentrations of the unlabeled competitor. As the concentration of the competitor increases, it displaces more of the radiolabeled ligand, resulting in a decrease in the measured radioactivity bound to the receptor.
The data from this experiment are used to generate a dose-response curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The IC50 value can then be converted to the inhibition constant (Ki), which represents the affinity of the competitor for the receptor, using the Cheng-Prusoff equation.
Diagram 1: Principle of Competitive Radioligand Binding
Caption: Competitive binding of radioligand and competitor to the NK2 receptor.
Materials and Reagents
Biological Materials
-
Receptor Source: Cell membranes prepared from a stable cell line overexpressing the human tachykinin NK2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Neurokinin A (4-10), Nle(10)-: Lyophilized powder.
-
Radioligand: A high-affinity radiolabeled NK2 receptor ligand, such as [³H]-Neurokinin A or [¹²⁵I]-Neurokinin A.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity NK2 receptor ligand (e.g., GR 64349) to determine non-specific binding.
Buffers and Solutions
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A high-efficiency liquid scintillation cocktail compatible with your microplate reader.
Equipment
-
96-well microplates (low-binding).
-
Microplate shaker.
-
Incubator.
-
Microplate harvester with glass fiber filters.
-
Liquid scintillation counter or a microplate reader with scintillation counting capabilities.
-
Standard laboratory equipment (pipettes, tubes, etc.).
Detailed Experimental Protocol
Preparation of Reagents
-
Assay Buffer Preparation: Prepare a sufficient volume of the assay buffer and keep it on ice.
-
Neurokinin A (4-10), Nle(10)- Stock Solution: Reconstitute the lyophilized peptide in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C.
-
Serial Dilutions of Competitor: On the day of the experiment, prepare a series of dilutions of the Neurokinin A (4-10), Nle(10)- stock solution in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Radioligand Working Solution: Dilute the radioligand stock solution in the assay buffer to a final concentration that is approximately equal to its Kd (dissociation constant) for the NK2 receptor. This information is typically provided by the manufacturer or can be determined through saturation binding experiments.
-
Receptor Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes gently using a Dounce homogenizer or by passing them through a fine-gauge needle to ensure a uniform suspension. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes in the assay buffer to a final concentration that will provide a sufficient signal-to-noise ratio. The optimal concentration should be determined empirically.
Assay Procedure
The following steps should be performed in a 96-well microplate format. It is crucial to set up triplicate wells for each condition: total binding, non-specific binding, and each concentration of the competitor.
-
Plate Setup:
-
Total Binding Wells: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB) Wells: Add 50 µL of the high-concentration non-radiolabeled NK2 ligand.
-
Competitor Wells: Add 50 µL of the corresponding serial dilution of Neurokinin A (4-10), Nle(10)-.
-
-
Add Radioligand: Add 50 µL of the radioligand working solution to all wells.
-
Add Receptor Membranes: Add 100 µL of the diluted receptor membrane preparation to all wells. The final assay volume in each well will be 200 µL.
-
Incubation: Seal the plate and incubate at room temperature for a predetermined time to reach equilibrium. The optimal incubation time should be determined in preliminary experiments (typically 60-120 minutes). Gentle shaking during incubation can facilitate the binding reaction.
Diagram 2: Experimental Workflow for the Receptor Binding Assay
Caption: Step-by-step workflow of the competitive radioligand binding assay.
Separation of Bound and Free Ligand
-
Harvesting: After incubation, rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a microplate harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Washing: Immediately wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.
-
Drying: Dry the filter mats completely, either at room temperature or in a low-heat oven.
Quantification
-
Scintillation Counting: Place the dried filter mats into scintillation vials or a compatible microplate, add the scintillation cocktail, and measure the radioactivity in a liquid scintillation counter or microplate reader.
Data Analysis
-
Calculate Specific Binding:
-
Average the counts per minute (CPM) for the triplicate wells of each condition.
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Calculate the percentage of specific binding for each concentration of Neurokinin A (4-10), Nle(10)- using the following formula: % Specific Binding = [(CPM at competitor concentration - NSB CPM) / (Total Binding CPM - NSB CPM)] x 100
-
Plot the percentage of specific binding against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.
-
-
Determine IC50:
-
Use a non-linear regression analysis software (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Table 1: Example Data from a Competitive Binding Assay
| [NKA (4-10), Nle(10)-] (M) | Log [Competitor] | % Specific Binding |
| 1.00E-11 | -11.0 | 98.5 |
| 1.00E-10 | -10.0 | 95.2 |
| 1.00E-09 | -9.0 | 80.1 |
| 1.00E-08 | -8.0 | 52.3 |
| 1.00E-07 | -7.0 | 20.7 |
| 1.00E-06 | -6.0 | 5.4 |
| 1.00E-05 | -5.0 | 1.2 |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the assay, several quality control measures are essential:
-
Signal Window: The ratio of total binding to non-specific binding should be sufficiently large (ideally >10) to provide a robust signal window.
-
Data Reproducibility: The assay should be repeated on multiple occasions to ensure the consistency of the derived IC50 and Ki values.
-
Positive Control: Include a known NK2 receptor antagonist or agonist with a well-characterized affinity as a positive control in each experiment to validate the assay performance.
-
Ligand Depletion: Ensure that the concentration of the receptor in the assay is low enough to avoid significant depletion of the radioligand, which can affect the accuracy of the Ki determination.[6]
Conclusion
This application note provides a comprehensive and robust protocol for conducting a competitive radioligand binding assay to determine the affinity of Neurokinin A (4-10), Nle(10)- for the human NK2 receptor. By adhering to the principles and procedures outlined, researchers can obtain high-quality, reproducible data that is critical for the characterization of novel compounds targeting the tachykinin system and for advancing the development of new therapeutics.
References
-
SBL-OPNK-1, et al. (2021). Harnessing the Anti-Nociceptive Potential of NK2 and NK3 Ligands in the Design of New Multifunctional μ/δ-Opioid Agonist–Neurokinin Antagonist Peptidomimetics. MDPI. Retrieved from [Link]
-
Mulè, F., et al. (2000). Involvement of tachykinin NK2 receptors in the modulation of spontaneous motility in rat proximal colon. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
Wikipedia. (n.d.). Neurokinin A. Retrieved from [Link]
-
Rupniak, N. M. J., et al. (2018). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. PLOS ONE. Retrieved from [Link]
-
Rupniak, N. M. J., et al. (2018). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. PLOS ONE. Retrieved from [Link]
-
Jessen, S. B., et al. (2024). NK2R control of energy expenditure and feeding to treat metabolic diseases. Nature. Retrieved from [Link]
-
Zhang, D., et al. (2022). Structural insights into the activation of neurokinin 2 receptor by neurokinin A. Nature Communications. Retrieved from [Link]
-
Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Retrieved from [Link]
-
Lecci, A., et al. (2006). Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome. British Journal of Pharmacology. Retrieved from [Link]
-
Rosenkilde, M. M., et al. (2019). Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors. Journal of Biological Chemistry. Retrieved from [Link]
-
Warner, F. J., et al. (2001). Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality. Biochemical Pharmacology. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Tachykinin receptors. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
Williams, B. (2005). Scintillation Proximity Assays in High-Throughput Screening. ASSAY and Drug Development Technologies. Retrieved from [Link]
-
Nicoya. (2018). Technical Note 106: SPR Microscopy vs Radioligand Binding Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Tachykinin receptor 2. Retrieved from [Link]
-
Guo, D., et al. (2019). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Scientific Reports. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved from [Link]
-
Hulme, E. C. (2004). Radioligand binding assays and their analysis. Current Protocols in Pharmacology. Retrieved from [Link]
Sources
- 1. Neurokinin A - Wikipedia [en.wikipedia.org]
- 2. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurokinin A(4-10) TFA | Neurokinin receptor | TargetMol [targetmol.com]
- 4. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. multispaninc.com [multispaninc.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Note: Measuring Smooth Muscle Contraction with Neurokinin A (4-10), Nle(10)-
[1][2][3][4]
Abstract & Introduction
This application note details the pharmacological characterization of Neurokinin A (4-10), Nle(10)- , a highly selective agonist for the Tachykinin NK2 receptor . While the endogenous ligand Neurokinin A (NKA) activates NK1, NK2, and NK3 receptors, the C-terminal fragment (4-10) with a Norleucine (Nle) substitution at position 10 provides two distinct experimental advantages:
-
Enhanced Selectivity: It retains high affinity for the NK2 receptor while significantly reducing cross-reactivity with NK1 and NK3 receptors compared to full-length NKA.
-
Chemical Stability: The replacement of Methionine (Met) with Norleucine (Nle) prevents oxidation of the thioether side chain, a common cause of potency loss in sulfur-containing peptides.
This guide provides a validated protocol for measuring smooth muscle contraction (isometric tension) in isolated tissue preparations (e.g., guinea pig trachea or rat colon), the gold-standard functional assay for NK2 receptor activity.
Molecule Profile
| Property | Detail |
| Molecule Name | Neurokinin A (4-10), Nle(10)- |
| Sequence | Asp-Ser-Phe-Val-Gly-Leu-Nle-NH₂ |
| Target Receptor | Tachykinin NK2 Receptor (TACR2) |
| Agonist Type | Selective Full Agonist |
| Molecular Weight | ~748.9 g/mol |
| Solubility | Water, Saline, DMSO (Stock typically 1-10 mM) |
| Primary Signaling | Gq-protein coupled |
Mechanism of Action
The NK2 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gαq/11 family. Upon binding of [Nle10]-NKA(4-10), the receptor undergoes a conformational change that activates Phospholipase C (PLC). This triggers the hydrolysis of PIP2 into IP3 and DAG. IP3 facilitates the release of intracellular Calcium (Ca²⁺) from the sarcoplasmic reticulum, driving the Calcium-Calmodulin-Myosin Light Chain Kinase (MLCK) axis to induce smooth muscle contraction.
Figure 1: NK2 Receptor Signaling Pathway
Caption: Signal transduction cascade initiated by [Nle10]-NKA(4-10) binding to the NK2 receptor, leading to contractile force generation.
Experimental Protocol: Isometric Tension Recording
Objective: To generate a concentration-response curve (CRC) for [Nle10]-NKA(4-10) in isolated smooth muscle.
Model System: Guinea Pig Trachea or Rat Colon (Ascending). These tissues express high densities of NK2 receptors.[1]
Reagents and Buffer Preparation
-
Krebs-Henseleit Buffer (mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.
-
Peptide Stock: Dissolve [Nle10]-NKA(4-10) in deionized water to 1 mM. Aliquot and store at -20°C. Avoid freeze-thaw cycles.
-
Reference Antagonist (Optional): SR 48968 (Saredutant) or GR 159897 (for validation of NK2 specificity).
Tissue Preparation
-
Euthanize the animal according to IACUC approved protocols.
-
Rapidly excise the trachea (or colon) and place in cold, oxygenated Krebs buffer.
-
Clean connective tissue and cut into 2-3 mm rings.
-
Critical Step: For tracheal rings, avoid damaging the epithelium unless "epithelium-denuded" conditions are specifically required for the study design.
Organ Bath Setup
-
Mount tissue rings in 10-20 mL organ baths containing Krebs buffer maintained at 37°C .
-
Continuously aerate with carbogen (95% O₂ / 5% CO₂) to maintain pH 7.4.
-
Apply a resting tension (Preload):
-
Guinea Pig Trachea: 1.0 - 1.5 g
-
Rat Colon: 1.0 g
-
Experimental Workflow
The NK2 receptor is prone to tachyphylaxis (rapid desensitization). A non-cumulative dosing schedule is often preferred over cumulative dosing if desensitization is observed in pilot experiments.
Figure 2: Assay Workflow
Caption: Step-by-step workflow for isometric tension recording. Note the wash steps to prevent receptor desensitization.
Detailed Steps
-
Equilibration: Allow tissue to equilibrate for 60 minutes, washing with fresh buffer every 15-20 minutes. Re-adjust tension to baseline.
-
Viability Check (Priming): Challenge tissue with 60 mM KCl (or 10 µM Carbachol) to elicit a maximal reference contraction. Wash 3 times and allow to return to baseline.
-
Agonist Challenge:
-
Add [Nle10]-NKA(4-10) in increasing concentrations (e.g., 0.1 nM, 1 nM, 10 nM... up to 1 µM).
-
Cumulative Method: Add the next concentration once the response to the previous dose reaches a plateau.
-
Non-Cumulative Method: If desensitization occurs, wash out between every single dose and wait 20 minutes before the next addition.
-
-
Validation (Antagonist): Incubate tissue with an NK2 antagonist (e.g., SR 48968, 100 nM) for 20 minutes prior to the agonist curve. A rightward shift confirms NK2 mediation.
Data Analysis
Calculation
Normalize contractile responses as a percentage of the reference contraction (KCl or maximal Carbachol response) to account for variability in tissue size.
Curve Fitting
Plot the Log[Agonist Concentration] (M) on the X-axis vs. % Response on the Y-axis. Fit the data using a non-linear regression (Sigmoidal dose-response, variable slope) to determine:
-
EC₅₀: The concentration producing 50% of the maximal response.[2]
-
Emax: The maximal efficacy of the peptide.
Expected Results:
-
EC₅₀: Typically in the range of 1–10 nM for NK2-rich tissues.
-
Hill Slope: Should be near 1.0.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Rapid signal decay (Desensitization) | NK2 receptors internalize or uncouple rapidly upon saturation. | Switch from cumulative dosing to single-dose injections with long washouts (20-30 min) between doses. |
| Low Potency (High EC₅₀) | Peptide oxidation or degradation. | Although [Nle10] is stable against oxidation, ensure stock is fresh. Use peptidase inhibitors (Phosphoramidon 1 µM) if tissue has high enzymatic activity. |
| High Basal Tone | Tissue damage or over-stretching. | Reduce resting tension. Ensure buffer is oxygenated properly (bright red tissue, not pale). |
| Non-Specific Contraction | Activation of other receptors.[3][4] | Pre-treat with Atropine (1 µM) and Indomethacin (1 µM) to block cholinergic and prostaglandin contributions. |
References
-
Maggi, C. A., et al. (1990). "Tachykinin receptors and tachykinin receptor antagonists."[5][2][4][6] Journal of Autonomic Pharmacology.
-
Regoli, D., et al. (1988). "Pharmacological characterization of neurokinin receptors in the guinea pig isolated trachea." European Journal of Pharmacology.
-
Warner, F. J., et al. (2002).[1] "Structure-activity relationship of neurokinin A(4-10) at the human tachykinin NK(2) receptor." Biochemical Pharmacology.
-
MedChemExpress. "Neurokinin A (4-10) Product Information and Biological Activity."
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro characterization of tachykinin NK2-receptors modulating motor responses of human colonic muscle strips - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 4. Smooth muscle neurokinin-2 receptors mediate contraction in human saphenous veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NK2 tachykinin receptors and contraction of circular muscle of the human colon: characterization of the NK2 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Neurokinin A (4-10), Nle(10)- Administration Routes in Animal Studies
[1][2][3][4][5][6]
Executive Summary & Molecule Profile
Neurokinin A (4-10), Nle(10)- (often abbreviated as [Nle¹⁰]-NKA(4-10) ) is a synthetic heptapeptide agonist highly selective for the Tachykinin NK₂ receptor . It is derived from the C-terminal fragment of the endogenous neuropeptide Neurokinin A (NKA).
The substitution of Methionine (Met) with Norleucine (Nle) at position 10 is a critical structural modification. This substitution eliminates the sulfur atom liable to oxidation, significantly enhancing the peptide's chemical stability during storage and experimental handling without compromising its affinity for the NK₂ receptor.
Key Technical Specifications
| Parameter | Detail |
| Sequence | Asp-Ser-Phe-Val-Gly-Leu-Nle-NH₂ |
| Selectivity | High affinity for NK₂ (Tachykinin 2) receptors; Low affinity for NK₁/NK₃. |
| Primary Physiological Effects | Smooth muscle contraction (bronchoconstriction, bladder/gut motility), nociception modulation. |
| Solubility | Soluble in water (up to 1 mg/mL) and DMSO. |
| Storage | Lyophilized powder at -20°C. Reconstituted aliquots at -80°C (avoid freeze-thaw). |
Preparation & Handling Protocols
Vehicle Selection & Reconstitution
Peptides are prone to adsorption to glass and plastic. The Nle modification improves oxidative stability, but proper handling is required to prevent aggregation.
Stock Solution (1 mM):
-
Solvent: Dimethyl sulfoxide (DMSO) is recommended for the initial stock to ensure complete solubilization.
-
Method: Dissolve 1 mg of peptide in the calculated volume of anhydrous DMSO.
-
Aliquoting: Divide into single-use aliquots (e.g., 20 µL) to prevent freeze-thaw degradation. Store at -80°C.
Working Solution (For Injection):
-
Diluent: Sterile physiological saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.4.
-
Procedure: Dilute the DMSO stock immediately before use.
-
Note: Ensure final DMSO concentration is < 1% (ideally < 0.1%) for in vivo use to avoid vehicle toxicity.
-
Example: To achieve 10 µM working solution, dilute 10 µL of 1 mM stock into 990 µL of saline.
-
Protocol A: Systemic Administration (IV/SC)
Objective: Assessment of peripheral smooth muscle dynamics (bladder voiding, colorectal motility, or bronchoconstriction).
Mechanistic Rationale
Systemic administration targets peripheral NK₂ receptors located on the smooth muscle of the urinary bladder (detrusor), colon, and bronchi. The Nle¹⁰ analog is often used to model "on-demand" voiding or irritable bowel syndrome (IBS) mechanisms.
Dosage Guidelines
| Route | Species | Effective Dose Range | Onset of Action |
| Intravenous (IV) | Rat / Guinea Pig | 0.3 – 30 µg/kg (Bolus) | Rapid (< 1 min) |
| Subcutaneous (SC) | Rat | 10 – 100 µg/kg | Delayed (5–10 min) |
Step-by-Step Workflow
-
Anesthesia: Anesthetize the animal (e.g., Urethane 1.2 g/kg IP for rats) to maintain stable autonomic reflexes while suppressing consciousness.
-
Cannulation:
-
IV: Cannulate the jugular vein for agonist delivery.
-
Measurement: Cannulate the carotid artery for blood pressure monitoring (control) and insert a suprapubic catheter into the bladder dome for intravesical pressure recording.
-
-
Baseline Stabilization: Allow 30 minutes for hemodynamic stabilization.
-
Agonist Challenge:
-
Inject [Nle¹⁰]-NKA(4-10) as a bolus (volume < 1 mL/kg).
-
Flush catheter with saline immediately.
-
-
Validation (Antagonist Blockade):
-
To confirm NK₂ specificity, pre-treat a separate group with a selective NK₂ antagonist such as GR159897 (1 mg/kg IV) or SR48968 15 minutes prior to agonist injection.
-
Expected Result: Complete ablation of the contractile response.
-
Protocol B: Central Administration (Intrathecal/ICV)
Objective: Investigation of central nociceptive transmission and anxiety modulation.
Mechanistic Rationale
While NK₁ (Substance P) is the primary driver of pain signals in the dorsal horn, NK₂ receptors also play a modulatory role, particularly in visceral hyperalgesia and anxiety states. Central administration bypasses the blood-brain barrier.
Dosage Guidelines
-
Intrathecal (i.t.): 10 – 500 pmol per animal (Rat/Mouse).
-
Intracerebroventricular (i.c.v.): 10 – 100 pmol per animal.[1]
Step-by-Step Workflow
-
Vehicle Preparation: Use Artificial Cerebrospinal Fluid (aCSF) as the diluent. Do not use DMSO > 0.1% in the CNS.
-
Catheterization (Rat):
-
Implant a polyethylene catheter (PE-10) through the atlanto-occipital membrane extending to the lumbar enlargement (for i.t.) or into the lateral ventricle (for i.c.v.).
-
Allow 3–5 days recovery before testing.
-
-
Administration:
-
Inject peptide in a volume of 5–10 µL followed by a 10 µL aCSF flush.
-
-
Behavioral Scoring:
Protocol C: Ex Vivo Tissue Bath (Bioassay)
Objective: Pharmacological characterization (pD₂ determination) using isolated tissue.
Mechanistic Rationale
This is the "Gold Standard" for verifying the potency of [Nle¹⁰]-NKA(4-10) without metabolic interference. Common tissues include Guinea Pig Bronchi or Rabbit Pulmonary Artery .
Workflow
-
Tissue Isolation: Rapidly dissect the tissue and mount in an organ bath containing Krebs-Henseleit solution bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Apply 1g resting tension and equilibrate for 60 min, washing every 15 min.
-
Cumulative Dosing:
-
Add [Nle¹⁰]-NKA(4-10) in semi-logarithmic increments (1 nM, 3 nM, 10 nM... up to 10 µM).
-
Do not wash between doses; allow the response to plateau before the next addition.
-
-
Analysis: Plot % Max Contraction vs. Log[Concentration] to determine EC₅₀.
Pathway & Workflow Visualization
Figure 1: NK₂ Receptor Signaling Pathway
The following diagram illustrates the Gq-coupled cascade activated by [Nle¹⁰]-NKA(4-10), leading to smooth muscle contraction.
Figure 2: Experimental Workflow (Systemic Administration)
Caption: Standardized workflow for in vivo assessment of NK2 agonist activity.
Data Analysis & Interpretation
When analyzing data from these protocols, summarize findings in a comparative format.
Table 1: Expected Pharmacodynamic Responses
| Parameter | [Nle¹⁰]-NKA(4-10) Response | Mechanism | Blocked By |
|---|---|---|---|
| Bladder Pressure | Dose-dependent increase | Direct Detrusor Contraction | GR159897 |
| Blood Pressure | Minimal change / Slight Hypotension | NK₂ (vascular) or NK₁ crosstalk | CP-99,994 (if NK₁ mediated) |
| Colorectal Tone | Strong Contraction | Smooth Muscle Depolarization | GR159897 |
Calculations:
-
Efficacy (%Emax): Normalize contraction amplitude to a reference standard (e.g., 80 mM KCl or 10 µM Carbachol).
-
Potency (pD₂): Calculate the negative log of the EC₅₀. For [Nle¹⁰]-NKA(4-10), expected pD₂ is typically 8.0 – 9.0 in NK₂-rich tissues.
References
-
Warner, F. J., et al. (2002). Structure-activity relationship of neurokinin A(4-10) at the human tachykinin NK(2) receptor: the effect of amino acid substitutions on receptor affinity and function.[3] Biochemical Pharmacology.
-
Rupniak, N. M. J., et al. (2018). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors.[4] PLOS ONE.
-
Marson, L., et al. (2018). Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection.[4] European Journal of Pharmacology.
-
Teixeira, R. M., et al. (1996). Effects of central administration of tachykinin receptor agonists and antagonists on plus-maze behavior in mice.[1] European Journal of Pharmacology.
-
Maggi, C. A., et al. (1990). In vivo pharmacology of [beta Ala8]neurokinin A-(4-10), a selective NK-2 tachykinin receptor agonist.[1] European Journal of Pharmacology.
Sources
Application Note: Using [Nle¹⁰]-Neurokinin A (4-10) to Characterize NK₂ Receptor-Mediated Bronchoconstriction
Introduction: Tachykinins and Neurogenic Airway Inflammation
Tachykinins, such as Neurokinin A (NKA) and Substance P (SP), are neuropeptides released from sensory nerve endings in the airways.[1][2] This release can be triggered by various stimuli, including allergens, irritants, and inflammatory mediators, leading to a phenomenon known as neurogenic inflammation.[2][3] Tachykinins are potent modulators of airway function, inducing bronchoconstriction, vasodilation, plasma extravasation, and mucus secretion.[2][4] These effects closely mimic key features of asthma, making the tachykinin system a significant area of research for respiratory diseases.[1][2][5]
NKA mediates its effects primarily through the neurokinin-2 (NK₂) receptor, a G-protein coupled receptor (GPCR) predominantly found on airway smooth muscle.[1][6][7] Activation of the NK₂ receptor is a primary driver of tachykinin-induced bronchoconstriction.[6][8][9] Studying this specific interaction is crucial for understanding disease pathophysiology and for the development of novel therapeutics, such as NK₂ receptor antagonists.
The Tool: [Nle¹⁰]-NKA(4-10) — A Selective and Stable NK₂ Receptor Agonist
To precisely investigate the role of the NK₂ receptor, a selective pharmacological tool is required. The endogenous ligand, NKA, has limitations as it can also activate other tachykinin receptors (e.g., NK₁) and is rapidly degraded by peptidases in vivo and in vitro.[10][11]
For these reasons, the synthetic analog [Nle¹⁰]-Neurokinin A (4-10) is the preferred tool for this application. It possesses two key modifications:
-
Truncation to the C-terminal heptapeptide (4-10): This modification increases potency at the NK₂ receptor.[10]
-
Substitution of Methionine at position 10 with Norleucine (Nle): This substitution confers metabolic stability by preventing oxidation, a common route of degradation for methionine-containing peptides, while enhancing selectivity for the NK₂ receptor over the NK₁ receptor.[10]
These features make [Nle¹⁰]-NKA(4-10) a robust and reliable agonist for selectively probing NK₂ receptor function in a variety of experimental models.[12][13][14]
Mechanism of Action: NK₂ Receptor Signaling in Airway Smooth Muscle
The NK₂ receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein complex.[15][16] The binding of [Nle¹⁰]-NKA(4-10) initiates a well-defined signaling cascade that culminates in smooth muscle contraction.
The signaling pathway proceeds as follows:
-
Agonist Binding & G-Protein Activation: [Nle¹⁰]-NKA(4-10) binds to the NK₂ receptor, inducing a conformational change that activates the associated Gq protein.[15]
-
PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[15][16]
-
PIP₂ Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[16][17]
-
Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytosol.[17]
-
PKC Activation: DAG, along with the elevated cytosolic Ca²⁺, activates Protein Kinase C (PKC), which contributes to the contractile response.[17][18]
-
Contraction: The sharp increase in intracellular Ca²⁺ concentration leads to the activation of myosin light chain kinase (MLCK), phosphorylation of myosin, and the subsequent cross-bridge cycling that results in smooth muscle contraction and bronchoconstriction.[17]
Caption: NK₂ Receptor Gq Signaling Pathway in Airway Smooth Muscle.
Experimental Protocol 1: In Vitro Bronchoconstriction using Isolated Tracheal Rings
This protocol provides a robust method for quantifying the contractile response of airway smooth muscle to [Nle¹⁰]-NKA(4-10) in a controlled ex vivo environment. The guinea pig trachea is a classic and reliable model for this purpose.[19][20]
Principle
Tracheal rings are suspended in an organ bath under physiological conditions. The isometric tension generated by the smooth muscle is measured using a force transducer. The addition of [Nle¹⁰]-NKA(4-10) will induce a concentration-dependent contraction, allowing for the determination of potency (EC₅₀) and efficacy (Eₘₐₓ).
Materials and Reagents
-
Animal: Male Hartley guinea pig (300-400 g)
-
Reagents:
-
[Nle¹⁰]-Neurokinin A (4-10) peptide
-
Potassium Chloride (KCl)
-
Krebs-Henseleit Buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Phosphoramidon (a neutral endopeptidase inhibitor, optional but recommended to prevent any potential degradation of the peptide)[21]
-
-
Equipment:
-
Organ bath system with temperature control (37°C) and aeration
-
Isometric force transducers and data acquisition system
-
Dissection microscope and tools
-
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a 1 M stock solution of KCl.
-
Prepare Krebs-Henseleit buffer and continuously aerate with carbogen gas. Maintain at 37°C.
-
Prepare a 1 mM stock solution of [Nle¹⁰]-NKA(4-10) in distilled water. Aliquot and store at -20°C. Further dilutions should be made fresh in Krebs buffer on the day of the experiment.
-
If using, prepare a stock solution of phosphoramidon (e.g., 10 mM in water) and add to the Krebs buffer for a final concentration of 1-10 µM.[21]
-
-
Tissue Dissection and Mounting:
-
Humanely euthanize the guinea pig according to approved institutional animal care protocols.
-
Carefully excise the trachea and place it in ice-cold, carbogen-aerated Krebs buffer.
-
Under a dissection microscope, clean away adhering connective tissue and cut the trachea into 3-4 mm wide rings.
-
Suspend each ring between two L-shaped stainless steel hooks in the organ bath chambers filled with 10 mL of Krebs buffer (37°C, aerated).[19][20]
-
-
Equilibration and Viability Check (Self-Validation):
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.0-1.5 grams.[19][20] Wash the tissues with fresh Krebs buffer every 15-20 minutes.
-
Expert Insight: This resting tension is critical. It stretches the smooth muscle to its optimal length for force generation, ensuring a reproducible and robust contractile response.
-
After equilibration, test tissue viability by inducing a maximal contraction with 60-80 mM KCl. This depolarizes the cell membrane, providing a reference contraction independent of receptor activation. Tissues that do not respond robustly should be discarded.
-
Wash the tissues repeatedly until the tension returns to the baseline.
-
-
Constructing the Concentration-Response Curve:
-
Once the baseline is stable, add [Nle¹⁰]-NKA(4-10) to the organ bath in a cumulative, stepwise manner (e.g., from 1 nM to 10 µM).
-
Allow the contraction at each concentration to reach a stable plateau before adding the next concentration.
-
Record the tension continuously.
-
-
Data Analysis:
-
Express the contractile response at each concentration as a percentage of the maximum contraction induced by KCl.
-
Plot the percentage contraction against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., GraphPad Prism) to determine the EC₅₀ (potency) and Eₘₐₓ (maximum efficacy).
-
Expected Results
[Nle¹⁰]-NKA(4-10) will produce a concentration-dependent contraction of the tracheal rings. The results can be summarized in a table.
| Concentration [log M] | % of Max KCl Contraction (Mean ± SEM) |
| -9.0 | 2.5 ± 0.8 |
| -8.5 | 15.7 ± 2.1 |
| -8.0 | 48.9 ± 4.5 |
| -7.5 | 75.3 ± 5.2 |
| -7.0 | 91.8 ± 3.9 |
| -6.5 | 98.2 ± 2.7 |
| -6.0 | 99.1 ± 2.5 |
From this data, an EC₅₀ value of approximately 10 nM (log EC₅₀ = -8.0) can be derived.
Experimental Protocol 2: In Vivo Measurement of Bronchoconstriction in Rodents
This protocol measures changes in airway mechanics in an anesthetized, mechanically ventilated animal, providing a more physiologically relevant assessment of bronchoconstriction.[22]
Principle
An anesthetized and tracheostomized rodent is mechanically ventilated. A bronchoconstrictor agent, [Nle¹⁰]-NKA(4-10), is administered intravenously. Changes in airway resistance and dynamic lung compliance are measured as direct indicators of bronchoconstriction.[23]
Materials and Reagents
-
Animal: Male Hartley guinea pig (400-500 g) or Sprague-Dawley rat
-
Reagents:
-
[Nle¹⁰]-Neurokinin A (4-10) peptide, sterile solution in saline
-
Anesthetic (e.g., sodium pentobarbital, urethane)
-
Saline (0.9% NaCl), sterile
-
-
Equipment:
-
Rodent ventilator
-
Pressure transducer and pneumotachograph for measuring airflow and transpulmonary pressure
-
Data acquisition system capable of calculating resistance and compliance
-
Surgical instruments for tracheostomy and cannulation
-
Intravenous (jugular vein) catheter
-
Step-by-Step Methodology
-
Animal Preparation:
-
Anesthetize the animal with an appropriate agent (e.g., sodium pentobarbital, 40-60 mg/kg, i.p.).[21] Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Perform a tracheostomy and insert a tracheal cannula connected to the rodent ventilator.[21]
-
Ventilate the animal with air (e.g., tidal volume of 8-10 mL/kg, frequency of 60-70 breaths/min).[21]
-
Cannulate the jugular vein for intravenous administration of the test substance.
-
-
Measurement of Airway Mechanics:
-
Connect the equipment to measure airflow and transpulmonary pressure (via an esophageal catheter or by measuring pressure in the thoracic cavity for open-chest models).
-
Allow the animal to stabilize until baseline airway resistance (Rₗ) and dynamic compliance (Cₑₗ) are constant.
-
-
Agonist Administration:
-
Administer an intravenous bolus of saline (vehicle control) to ensure the injection itself does not alter airway mechanics.
-
Once the baseline is re-established, administer increasing doses of [Nle¹⁰]-NKA(4-10) intravenously (e.g., 0.1, 0.3, 1.0, 3.0 nmol/kg).
-
Allow sufficient time between doses for airway mechanics to return to baseline.
-
-
Data Analysis:
-
For each dose, determine the peak increase in lung resistance (Rₗ) and the maximum decrease in dynamic compliance (Cₑₗ) from the pre-dose baseline.
-
Express the changes as a percentage change from baseline.
-
Plot the dose of [Nle¹⁰]-NKA(4-10) against the response to generate a dose-response curve.
-
Caption: Workflow for In Vivo Measurement of Bronchoconstriction.
Trustworthiness: Self-Validation and Controls
To ensure the integrity of the data, protocols must be self-validating.
-
In Vitro Controls: The initial KCl challenge confirms tissue viability and provides a standardized maximum response. A time-matched vehicle control group should be run in parallel to account for any time-dependent changes in tissue responsiveness. To confirm the effect is NK₂-mediated, a separate experiment can be run where tissues are pre-incubated with a selective NK₂ receptor antagonist (e.g., SR48968), which should abolish or right-shift the concentration-response curve to [Nle¹⁰]-NKA(4-10).[12][24]
-
In Vivo Controls: The initial saline injection confirms that the administration procedure does not cause a response. Each animal can serve as its own control by comparing post-dose responses to a stable pre-dose baseline. Pre-treatment with an NK₂ antagonist can also be used to confirm receptor specificity in the whole animal model.[12]
Conclusion
[Nle¹⁰]-Neurokinin A (4-10) is an indispensable tool for researchers investigating the role of the tachykinin system in airway physiology and pathology. Its selectivity and stability allow for precise characterization of NK₂ receptor-mediated bronchoconstriction. The detailed in vitro and in vivo protocols provided herein offer robust, validated methods for assessing the pharmacological effects of this potent agonist, enabling deeper insights into neurogenic inflammation and facilitating the development of new therapies for respiratory diseases like asthma.
References
- D. C. Thompson, L. M. Altiere, M. A. N. Mosberg, H. I. Yamamura, and L. J. D. (1991). Tachykinin receptor antagonists inhibit hyperpnea-induced bronchoconstriction in guinea pigs. JCI.
- R. Louis, J. F. F. L. M. M. R. D. B. (2006).
- J. M. Williams, S. D. R. C. G. D. S. R. B. W. (n.d.). Developmental expression of neurokinin A and functional neurokinin-2 receptors in lung. American Physiological Society.
- K. F. R. K. H. H. K. J. A. Z. D. S. (n.d.). adrenoceptor agonist-induced upregulation of tachykinin NK>2> receptor expression and function in airway smooth muscle. de research portal van de Rijksuniversiteit Groningen.
-
N. M. J. R, E. P. C. G. P. C. A. S. D. J. R. e. a. (2018). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. PLOS ONE. [Link]
-
W. L. Y. Z. Y. W. H. Z. H. Y. e. a. (2022). Structural insights into the activation of neurokinin 2 receptor by neurokinin A. Signal Transduction and Targeted Therapy. [Link]
-
V. G. E. N. O. C. M. M. R. E. M. J. M. L. C. A. (1997). Pre- and postjunctional inhibitory effects of fenspiride on guinea-pig bronchi. ERS Publications. [Link]
-
E. P. C. A. C. G. S. M. P. M. (1997). Involvement of Tachykinin NK 3 Receptors in Citric Acid–induced Cough and Bronchial Responses in Guinea Pigs. ATS Journals. [Link]
-
R. P. G. D. G. N. B. J. M. (1996). Importance of the aromatic residue at position 6 of [Nle(10)]neurokinin A(4-10) for binding to the NK-2 receptor and receptor activation. ChEMBL. [Link]
-
A. A. P. D. A. H. R. A. M. A. A. H. (2010). Neurokinin-neurotrophin interactions in airway smooth muscle. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
-
S. G. N. D. E. D. R. B. P. D. (2011). Smooth muscle neurokinin-2 receptors mediate contraction in human saphenous veins. Elsevier. [Link]
-
S. P. N. A. H. C. L. A. S. A. G. (2017). Characterization and in vivo efficacy of a heptapeptide ODT formulation for the treatment of neurogenic bladder dysfunction. Drug Design, Development and Therapy. [Link]
-
H. M. K. F. (2002). Role of tachykinins in asthma. PubMed. [Link]
-
R. A. P. M. T. (2008). Signaling and regulation of G protein-coupled receptors in airway smooth muscle. Annual Review of Physiology. [Link]
-
N. M. R. E. P. C. G. P. C. A. S. D. J. R. e. a. (2018). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. PubMed. [Link]
-
M. C. M. G. S. (2012). In vitro Measurements of Tracheal Constriction Using Mice. Journal of Visualized Experiments. [Link]
-
R. E. K. (2023). Vascular Signal Transduction Mechanisms. Cardiovascular Physiology Concepts. [Link]
-
C. A. M. S. G. (2003). Role of Peripheral Tachykinin Receptors in Neurogenic Inflammation of the Respiratory, Genitourinary and Gastrointestinal Systems. Bentham Science Publishers. [Link]
-
A. D. E. W. G. (2016). In Vivo Assessment of Airway Function in the Mouse Model. PubMed. [Link]
-
K. F. R. K. H. H. K. J. A. Z. D. S. (1999). β2-Adrenoceptor Agonist-Induced Upregulation of Tachykinin NK2 Receptor Expression and Function in Airway Smooth Muscle. American Journal of Respiratory Cell and Molecular Biology. [Link]
-
A. A. S. A. M. T. M. C. P. M. E. T. R. d. N. A. C. C. P. R. B. E. (2016). In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations. Annals of Translational Medicine. [Link]
-
A. D. K. F. P. N. (2001). Tachykinins and neuro-immune interactions in asthma. PubMed. [Link]
-
D. D. (n.d.). In Vivo Measurement of Airway Responses in Experimental Animals. Unknown Source. [Link]
-
M. K. R. A. B. S. S. S. A. S. (2019). Regulation of Airway Smooth Muscle Cell Proliferation by Diacylglycerol Kinase: Relevance to Airway Remodeling in Asthma. MDPI. [Link]
-
A. A. S. A. M. T. M. C. P. M. E. T. R. d. N. A. C. C. P. R. B. E. (2016). In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations. Annals of Translational Medicine. [Link]
-
A. J. J. G. (2020). Regulatory Peptides in Asthma. MDPI. [Link]
-
B. B. L. B. J. M. (2004). Role of Galphaq in Smooth Muscle Cell Proliferation. PubMed. [Link]
-
N. M. J. R, E. P. C. G. P. C. A. S. D. J. R. e. a. (2018). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. Semantic Scholar. [Link]
-
D. G. T. G. R. J. B. (2019). Crosstalk Between Signaling Pathways Involved in the Regulation of Airway Smooth Muscle Cell Hyperplasia. Frontiers. [Link]
-
C. A. M. S. G. R. P. L. R. D. C. Q. C. A. (1992). In Vivo Evidence for Tachykininergic Transmission Using a New NK-2 Receptor-Selective Antagonist, MEN 10,376. PubMed. [Link]
-
scireq. (n.d.). Tissue Baths in Respiratory Disease Models. scireq. [Link]
-
Wikipedia. (n.d.). Gq alpha subunit. Wikipedia. [Link]
-
E. B. S. A. P. S. P. (1993). A Novel, Selective Radioligand, [125I]-[Lys5,Tyr(I2)7,MeLeu9,Nle10]-NKA(4-10), for the Tachykinin NK-2 Receptor. PubMed. [Link]
-
M. A. M. A. A. S. A. A. S. C. A. A. S. (2019). Neuroimmune Pathophysiology in Asthma. Frontiers. [Link]
-
H. S. S. A. M. H. F. D. M. S. (2023). Acetylcholinesterase Inhibition Reverses Age-Related Pulmonary Decline and Increases Bronchus-Associated Lymphoid Tissue Formation in Aged Mice. MDPI. [Link]
-
N. J. C. L. A. S. B. F. H. (2021). Contribution of Postjunctional M2 Muscarinic Receptors to Cholinergic Nerve-Mediated Contractions of Murine Airway Smooth Muscle. Queen's University Belfast. [Link]
-
Science With Tal. (2023). Gq Pathway Of G-Protein-Coupled Receptors Explained. YouTube. [Link]
-
A. S. S. M. F. A. D. C. S. A. K. A. A. A. (2024). Single-cell transcriptomics identifies altered neutrophil dynamics and accentuated T-cell cytotoxicity in tobacco-flavored e-cigarette-exposed mouse lungs. eLife. [Link]
-
M. C. M. G. S. (2012). In vitro Measurements of Tracheal Constriction Using Mice. ResearchGate. [Link]
-
J. C. L. D. C. B. A. F. (1991). The mechanism of tachykinin-induced bronchoconstriction in the rat. PubMed. [Link]
Sources
- 1. Role of tachykinins in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinins and neuro-immune interactions in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Neurokinin-neurotrophin interactions in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. research.rug.nl [research.rug.nl]
- 10. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 11. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 13. atsjournals.org [atsjournals.org]
- 14. Document: Importance of the aromatic residue at position 6 of [Nle(10)]neurokinin A(4-10) for binding to the NK-2 receptor and receptor activation. (... - ChEMBL [ebi.ac.uk]
- 15. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 17. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 18. youtube.com [youtube.com]
- 19. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
- 20. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. publications.ersnet.org [publications.ersnet.org]
- 22. In Vivo Assessment of Airway Function in the Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. taylorfrancis.com [taylorfrancis.com]
- 24. Smooth muscle neurokinin-2 receptors mediate contraction in human saphenous veins - PubMed [pubmed.ncbi.nlm.nih.gov]
Immunohistochemistry for NK2 receptor localization with Neurokinin A (4-10), Nle(10)-
Application Note & Protocol Guide
Executive Summary
This application note details a high-specificity protocol for the localization of the Neurokinin-2 Receptor (NK2R/TACR2) in tissue and cell culture. Unlike standard immunohistochemistry (IHC) which provides a static snapshot of protein presence, this protocol integrates functional ligand stimulation using the highly selective agonist [Nle10]-Neurokinin A (4-10) .
By inducing receptor endocytosis prior to fixation, researchers can validate antibody specificity and visualize receptor trafficking dynamics. This "Functional IHC" approach distinguishes active, cell-surface receptors from non-specific background staining, a critical requirement for validating G-Protein Coupled Receptor (GPCR) targets in drug development.
Mechanistic Grounding
The Role of [Nle10]-Neurokinin A (4-10)
Neurokinin A (NKA) is the endogenous ligand for NK2R.[1][2][3][4][5] However, native NKA is rapidly degraded and lacks high selectivity against NK1 and NK3 receptors. The synthetic analog [Nle10]-NKA(4-10) (Sequence: Asp-Ser-Phe-Val-Gly-Leu-Nle-NH2) offers two distinct advantages:
-
Metabolic Stability: Substitution of Methionine at position 10 with Norleucine (Nle) prevents oxidation and increases half-life.
-
High Selectivity: The N-terminal truncation (4-10) removes NK1/NK3 cross-reactivity, ensuring that observed effects are exclusively NK2R-mediated.
Signaling & Internalization Pathway
Upon binding [Nle10]-NKA(4-10), the NK2 receptor couples to Gq proteins, triggering calcium mobilization and subsequent phosphorylation by G-protein Receptor Kinases (GRKs). This recruits
Figure 1: Signal transduction and trafficking pathway of NK2R triggered by [Nle10]-NKA(4-10).
Experimental Design & Controls
To ensure scientific integrity, the experiment must include the following groups.
| Group | Treatment | Expected Localization | Purpose |
| Basal (Control) | Vehicle (PBS) | Membrane (Crisp Outline) | Establishes baseline surface expression. |
| Stimulated | 100 nM [Nle10]-NKA(4-10) | Intracellular (Punctate/Vesicular) | Demonstrates receptor functionality and internalization. |
| Blocked (Specificity) | NK2 Antagonist (e.g., GR 159897) + Agonist | Membrane | Proves internalization is receptor-specific. |
| Isotype Control | Vehicle | No Staining | Validates secondary antibody specificity. |
Detailed Protocol: Agonist-Induced Internalization IHC
Phase A: Tissue/Cell Preparation & Stimulation
Note: This phase is performed on live cells or fresh tissue slices before fixation.
Reagents:
-
Agonist Stock: Dissolve [Nle10]-NKA(4-10) to 1 mM in DMSO. Store at -20°C.
-
Working Solution: Dilute stock to 100 nM in warm serum-free media (e.g., DMEM or Tyrode’s buffer).
-
Wash Buffer: Ice-cold PBS.
Step-by-Step:
-
Equilibration: Serum-starve cells or equilibrate tissue slices in serum-free media for 30–60 minutes at 37°C to reduce basal receptor internalization.
-
Stimulation:
-
Replace media with 100 nM [Nle10]-NKA(4-10) working solution.
-
Incubate for 30 minutes at 37°C .
-
Control Group: Incubate with vehicle only.
-
-
Arrest: Immediately aspirate media and wash 2x with Ice-Cold PBS .
-
Critical: The cold temperature halts vesicle trafficking, "freezing" the receptor in its internalized state.
-
Phase B: Fixation and Antigen Retrieval
-
Fixation: Immerse in 4% Paraformaldehyde (PFA) in PBS for 20 minutes at Room Temperature (RT).
-
Avoid: Methanol fixation, as it can disrupt membrane lipid structure crucial for visualizing GPCRs.
-
-
Washing: Wash 3x 5 mins with PBS.
-
Permeabilization: Incubate in 0.2% Triton X-100 in PBS for 10 minutes.
-
Why: Essential to allow antibodies to access the internalized receptors inside endosomes.
-
Phase C: Immunostaining
-
Blocking: Incubate in 5% Normal Goat Serum (NGS) + 1% BSA in PBS for 1 hour at RT.
-
Primary Antibody:
-
Apply Anti-NK2R antibody (e.g., Rabbit polyclonal targeting C-terminus).
-
Dilution: Titrate (typically 1:100 – 1:500).
-
Incubate Overnight at 4°C .
-
-
Secondary Antibody:
-
Wash 3x 5 mins with PBS.
-
Apply Fluorophore-conjugated Secondary (e.g., Goat anti-Rabbit Alexa Fluor 488).
-
Incubate 1 hour at RT in the dark.
-
-
Counterstain: Apply DAPI (1 µg/mL) for 5 minutes to visualize nuclei.
-
Mounting: Mount coverslips with anti-fade mounting medium.
Workflow Visualization
Figure 2: Step-by-step workflow for Agonist-Induced Internalization IHC.
Data Interpretation & Troubleshooting
Expected Results
-
Membrane Staining (Vehicle): Sharp, continuous fluorescent ring defining the cell periphery.
-
Internalized Staining (Agonist): Loss of membrane definition; appearance of bright, punctate vesicles in the cytoplasm (endosomes).
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| No Internalization observed | Agonist degradation or low temp. | Use fresh [Nle10]-NKA(4-10); ensure incubation is strictly at 37°C. |
| High Cytoplasmic Background | Inadequate permeabilization or antibody issues. | Increase Triton X-100 to 0.3%; validate antibody specificity with blocking peptide. |
| Loss of Cells | Vigorous washing. | GPCR-expressing cells (e.g., CHO-NK2) can be loosely adherent; use Poly-L-Lysine coated slides. |
| Weak Signal | Receptor downregulation. | Reduce starvation time; ensure cells are not over-confluent. |
References
-
Warner, F. J., et al. (2001). "Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor." Biochemical Pharmacology.
-
Gembitsky, D. S., et al. (1998). "Importance of the aromatic residue at position 6 of [Nle(10)]neurokinin A(4-10) for binding to the NK-2 receptor." Journal of Medicinal Chemistry.
-
Thermo Fisher Scientific. "Neurokinin 2 Receptor (NK2R) Polyclonal Antibody Validation."[6]
-
Abcam. "Anti-NK-2R antibody (ab233295) Application Note."
-
Tocris Bioscience. "[Lys5,MeLeu9,Nle10]-NKA(4-10) Product Activity."[1]
Sources
- 1. [Lys5,MeLeu9,Nle10]-NKA(4-10) | CAS 137565-28-7 | Tocris Bioscience [tocris.com]
- 2. Document: Importance of the aromatic residue at position 6 of [Nle(10)]neurokinin A(4-10) for binding to the NK-2 receptor and receptor activation. (... - ChEMBL [ebi.ac.uk]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 6. Neurokinin 2 Receptor (NK2R) Polyclonal Antibody (ATR-002-200UL) [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Potency of Neurokinin A (4-10), Nle(10)-
Executive Summary
Neurokinin A (4-10), Nle(10)- (Sequence: Asp-Ser-Phe-Val-Gly-Leu-Nle-NH₂ ) is a truncated, synthetic analog of the endogenous tachykinin Neurokinin A (NKA).[1] It is designed to be a selective agonist for the NK2 receptor (TACR2) , with the Norleucine (Nle) substitution at position 10 replacing Methionine to prevent oxidation.
Users frequently report "low potency" (right-shifted EC₅₀) or "low efficacy" (reduced Emax) when comparing this ligand to native NKA or highly optimized analogs like [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10). This guide addresses the root causes of these observations, ranging from intrinsic pharmacological properties to experimental artifacts like enzymatic degradation and peptide aggregation.
Diagnostic Workflow
Use the following decision tree to isolate the cause of low potency in your assay.
Figure 1: Step-by-step diagnostic logic for identifying the source of low potency in tachykinin assays.
Part 1: The "Reality Check" (Intrinsic Pharmacology)
Q: Is the "low potency" I am observing actually an artifact, or is it the true affinity of the ligand?
A: It is likely a combination of both, but you must first calibrate your expectations. While [Nle¹⁰]-NKA(4-10) is a selective NK2 agonist, it is generally less potent than the full-length native Neurokinin A (NKA) at the human NK2 receptor.
-
Native NKA: Acts as a full agonist with high potency (EC₅₀ ~1–10 nM) but lacks selectivity (activates NK1 and NK3 at higher concentrations).
-
[Nle¹⁰]-NKA(4-10): The removal of the N-terminal residues (HKT) reduces affinity compared to the native peptide. The Nle substitution improves oxidative stability but does not restore the lost affinity from truncation.[1]
-
Comparison: Do not confuse this ligand with "Super Agonists" like [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) (LMN-NKA), which are chemically optimized to have sub-nanomolar potency (EC₅₀ ~3.7 nM). If you are expecting single-digit nanomolar potency from the standard (4-10) fragment, your expectations may be misaligned with the peptide's intrinsic pharmacology.[1]
Data Comparison Table:
| Ligand | Selectivity | Approx.[1][2][3][4][5][6][7][8][9][10][11] hNK2 EC₅₀ (Ca²⁺ Flux) | Notes |
| Neurokinin A (Native) | NK2 > NK1/3 | 1 – 10 nM | High potency, low stability.[1] |
| [Nle¹⁰]-NKA(4-10) | NK2 Selective | 50 – 500 nM * | Moderate potency; highly dependent on assay sensitivity. |
| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA | NK2 Selective | 1 – 5 nM | "Super Agonist"; highly potent and stable. |
*Note: EC₅₀ values vary significantly based on receptor density (Bmax) and cell line.
Part 2: Stability & Degradation (The #1 Culprit)
Q: My peptide works initially but loses potency over minutes. Why?
A: You are likely observing rapid enzymatic degradation.[1] Tachykinins, especially truncated fragments, are prime substrates for Neutral Endopeptidase (NEP / CD10 / Enkephalinase) and Angiotensin-Converting Enzyme (ACE) . These ectoenzymes are ubiquitously expressed on the surface of many cell lines (e.g., CHO, HEK293, smooth muscle cells).
-
Mechanism: NEP cleaves the peptide bonds, rendering the fragment inactive before it can effectively saturate the receptors.[1]
-
Evidence: Studies show that the addition of peptidase inhibitors can shift the dose-response curve to the left by 100-fold (increasing apparent potency).[1]
Corrective Action: You must include specific peptidase inhibitors in your assay buffer. A standard "Protease Inhibitor Cocktail" (designed for lysis) is often insufficient for live-cell assays.[1]
Recommended Inhibitor Cocktail:
-
Phosphoramidon: 1 – 10 µM (Inhibits NEP/Enkephalinase). Critical.
-
Captopril: 1 – 10 µM (Inhibits ACE).
-
Thiorphan: 1 µM (Alternative NEP inhibitor).
Part 3: Solubility & Adsorption
Q: I dissolved the peptide in water, but the concentration seems lower than calculated.
A: The [Nle¹⁰] substitution increases the hydrophobicity of the peptide compared to the native Methionine. This leads to two issues:
-
Aggregation: In pure aqueous buffers (especially PBS), the peptide may form cryptic aggregates that do not bind the receptor.
-
Adsorption: The peptide will stick to plastic tips, tubes, and reservoirs, depleting the effective concentration.
Corrective Action:
-
Solubilization: Always dissolve the lyophilized powder in DMSO first to create a high-concentration stock (e.g., 10–25 mg/mL). This ensures complete de-aggregation.[1]
-
Dilution: Dilute the DMSO stock into the assay buffer. Ensure the final DMSO concentration is <0.1% to avoid cytotoxicity.[1]
-
Carrier Protein: The assay buffer must contain 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 to block nonspecific binding sites on the plasticware.[1]
Part 4: Receptor Signaling & System Sensitivity
Q: I am using a cAMP assay. Could this be the problem?
A: Yes. The NK2 receptor is primarily Gq-coupled , leading to Calcium mobilization (IP3 pathway). While NK2 can couple to Gs (cAMP) in some systems, this is often a secondary pathway requiring higher agonist concentrations or specific cellular contexts.
-
Preferred Assay: Intracellular Calcium Flux (e.g., FLIPR, Fluo-4). This is the most sensitive readout for NK2 activation.[1]
-
Secondary Assay: IP-One (Inositol Phosphate accumulation).[1][12][13]
-
Least Preferred: cAMP accumulation (unless specifically investigating Gs-coupling bias).[1]
Signaling Pathway Diagram:
Figure 2: Primary Gq-coupled signaling pathway for NK2 receptors.[1] Calcium flux is the recommended readout.
Optimized Experimental Protocol
To validate the activity of Neurokinin A (4-10), Nle(10)-, follow this "Self-Validating" protocol.
1. Reagent Preparation
-
Stock Solution: Dissolve 1 mg of peptide in 100% DMSO to a concentration of 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Assay Buffer: HBSS + 20 mM HEPES (pH 7.4).
-
Add: 0.1% BSA (Fatty-acid free).
-
Add: 10 µM Phosphoramidon (Critical).
-
2. Assay Setup (Calcium Flux Example)
-
Cell Plating: Use CHO-K1 or HEK293 cells stably expressing human NK2 (TACR2).[1] Plate 24 hours prior to reach 90% confluency.[1]
-
Dye Loading: Incubate cells with Calcium indicator dye (e.g., Fluo-4 AM) for 45-60 mins at 37°C.
-
Compound Prep: Prepare a 10-point serial dilution of the peptide in the Assay Buffer (containing Phosphoramidon).[1]
-
Top Concentration: Start at 10 µM (to ensure plateau).
-
Vehicle Control: Buffer + DMSO (matched %).
-
-
Measurement: Inject compounds and monitor fluorescence for 90-120 seconds.
-
Analysis: Calculate ΔF/F0. Fit data to a 4-parameter logistic equation to determine EC₅₀.
3. Validation Control
-
Positive Control: Run full-length Neurokinin A alongside the fragment.[1]
-
Success Criteria: The NKA curve should show low nanomolar potency. The [Nle¹⁰]-NKA(4-10) curve should be parallel but may be right-shifted (higher EC₅₀) by 1-2 logs depending on the system.[1]
References
-
Rupniak, N. M., et al. (2018). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors.[7][12][13] PLOS ONE.[1] Link
-
MedChemExpress. (n.d.).[5] [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) Product Information.[3][5][10][12][14]Link[5]
-
McKay, K. O., et al. (1991).[2] Phosphoramidon potentiates the contractile response to endothelin-3, but not endothelin-1 in isolated airway tissue.[1][2] British Journal of Pharmacology.[2] Link
-
Guide to Pharmacology. (n.d.). Tachykinin NK2 receptor.[1][3][7][8][9][14] IUPHAR/BPS.[1] Link
-
GlpBio. (n.d.). Neurokinin A(4-10) TFA Product Description.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phosphoramidon potentiates the contractile response to endothelin-3, but not endothelin-1 in isolated airway tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure activity relationship of phosphoramidon derivatives for in vivo endothelin-converting-enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dignifytherapeutics.com [dignifytherapeutics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tachykinin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preventing tachyphylaxis with Neurokinin A (4-10), Nle(10)- in experiments
Welcome to the technical support guide for researchers utilizing Neurokinin A (NKA) analogs, specifically focusing on the C-terminal heptapeptide NKA (4-10), Nle(10)- and its derivatives like [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10). This resource is designed to provide in-depth scientific context, actionable protocols, and robust troubleshooting advice to help you achieve reproducible and reliable results in your experiments.
A common challenge in pharmacology, particularly when working with G-protein coupled receptors (GPCRs), is the phenomenon of tachyphylaxis, or rapid desensitization of the receptor response upon repeated agonist stimulation. This guide will clarify the unique properties of NKA (4-10), Nle(10)- in this context and provide strategies to design experiments that minimize or avoid tachyphylaxis.
Section 1: Foundational FAQs
This section addresses the core concepts surrounding tachyphylaxis and the function of NKA (4-10), Nle(10)-.
Q1: What is tachyphylaxis in the context of the Neurokinin-2 (NK₂) receptor?
A1: Tachyphylaxis is a rapid and short-term decrease in response to a drug or agonist after repeated administration. For the NK₂ receptor, a GPCR, this process is a physiological negative feedback mechanism to prevent overstimulation.[1] Upon binding of an agonist like Neurokinin A, the receptor activates its G-protein (typically Gαq), initiating a signaling cascade via Phospholipase C (PLC).[2] Simultaneously, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated receptor.[1] This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinders further G-protein coupling (desensitization) and targets the receptor for internalization into endosomes, removing it from the cell surface.[1] The response can only be restored once the receptor is dephosphorylated and recycled back to the membrane, a process known as resensitization.[3]
Q2: Does NKA (4-10), Nle(10)- prevent tachyphylaxis?
A2: This is a critical point of clarification. NKA (4-10), Nle(10)- and its analogs are potent NK₂ receptor agonists ; they activate the receptor. They are not antagonists or agents used to prevent tachyphylaxis caused by other compounds. However, studies have shown that under specific experimental conditions, these truncated N-terminal analogs induce significantly less tachyphylaxis compared to the full-length endogenous agonist, NKA.[4][5] Therefore, it is more accurate to say that NKA (4-10), Nle(10)- is an agonist that is less prone to inducing tachyphylaxis .
Q3: What is the proposed mechanism for the reduced tachyphylaxis observed with NKA (4-10), Nle(10)-?
A3: The leading hypothesis is that the reduced tachyphylaxis is linked to the lower efficacy of these truncated analogs compared to the full-length NKA peptide.[4][5] Efficacy, in this context, refers to the ability of an agonist to produce a maximal receptor response. It is proposed that lower-efficacy agonists may not stabilize the receptor in a conformation that is as efficiently recognized and phosphorylated by GRKs.[4] This would lead to reduced β-arrestin recruitment and, consequently, less desensitization and internalization. This concept is related to "biased agonism," where a ligand can preferentially activate one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment).[6][7]
Q4: Can tachyphylaxis still occur when using NKA (4-10), Nle(10)-?
A4: Yes. The degree of tachyphylaxis is highly dependent on the experimental system, particularly the level of receptor expression .[4][5] In systems with very high, non-physiological levels of NK₂ receptor expression (e.g., certain transfected cell lines), even lower-efficacy agonists like NKA (4-10), Nle(10)- can induce complete desensitization.[4] Therefore, managing experimental conditions is crucial to leveraging the low-tachyphylaxis profile of this agonist.
Section 2: Experimental Design to Minimize Tachyphylaxis
Careful experimental design is the most effective tool for avoiding receptor desensitization. The following protocol for an in vitro isolated tissue bath experiment provides a framework for generating robust, reproducible data.
Core Principles for Protocol Design:
-
Sufficient Rest Periods: Allow adequate time between agonist applications for the tissue to recover and for receptors to resensitize.
-
Thorough Washing: Ensure complete removal of the agonist from the bath to stop receptor stimulation.
-
Cumulative vs. Non-Cumulative Dosing: For studying tachyphylaxis, a non-cumulative dose-response curve is essential. For general characterization where tachyphylaxis is a concern, longer incubation times between doses in a cumulative curve are necessary.
-
Appropriate Agonist Concentration: Use the lowest concentration range that elicits a clear, measurable response. Avoid prolonged exposure to saturating concentrations.
Visualized Workflow: Tachyphylaxis Assessment Protocol
Caption: Workflow for assessing agonist-induced tachyphylaxis in an isolated tissue preparation.
Step-by-Step Protocol: Isolated Smooth Muscle Contraction
This protocol is a general guide; specific timings and concentrations should be optimized for your tissue and experimental setup.
-
Tissue Preparation:
-
Isolate the desired tissue (e.g., guinea pig ileum, rat colon) and place it in chilled, oxygenated Krebs-Henseleit buffer.[8][9]
-
Mount a segment of the tissue in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.
-
Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
-
-
Establishing a Reference Response:
-
Before adding your test agonist, contract the tissue with a standard depolarizing agent (e.g., 80 mM KCl) to ensure viability and establish a maximum response reference.
-
Wash the tissue thoroughly until it returns to the baseline resting tension.
-
-
Non-Cumulative Agonist Application:
-
Scientist's Note: This method is crucial for avoiding tachyphylaxis. Each dose is followed by a washout and recovery period.
-
Add the first concentration of NKA (4-10), Nle(10)- to the bath.
-
Record the contractile response until a stable plateau is reached.
-
Perform a thorough washout (at least 3-4 complete buffer changes over 5-10 minutes).
-
Allow the tissue to return to a stable baseline. This recovery period is critical; a minimum of 15-20 minutes is recommended.[10]
-
Repeat the process with the next concentration.
-
-
Data Analysis:
-
Measure the peak response for each concentration.
-
Normalize the data to the maximum response obtained with KCl.
-
Plot the concentration-response curve to determine parameters like EC₅₀ and Eₘₐₓ. If the maximal response at each concentration is consistent, tachyphylaxis has been successfully avoided.
-
Section 3: Troubleshooting Guide
Q: My tissue response diminishes with each subsequent application of NKA (4-10), Nle(10)-. Is this tachyphylaxis and how do I fix it?
A: Yes, a diminishing response is the classic sign of tachyphylaxis. Here are the likely causes and solutions:
-
Inadequate Washout/Recovery: The most common cause.
-
High Receptor Reserve: Your tissue may have a very high density of NK₂ receptors, making it more prone to desensitization.
-
Solution: While you cannot change the tissue's biology, you can work at lower agonist concentrations (around the EC₂₀-EC₅₀ range) to minimize receptor occupancy and subsequent downregulation.
-
-
Tissue Fatigue: Over the course of a long experiment, the tissue itself can lose viability.
-
Solution: Ensure continuous and adequate oxygenation. Periodically check the tissue's response to a reference compound (like KCl) to confirm its health. Limit the total duration of the experiment.
-
Q: I am observing unexpected off-target effects (e.g., hypotension in vivo, unusual secondary responses in vitro). Why is this happening?
A: While NKA (4-10), Nle(10)- and its popular analog [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) are highly selective for the NK₂ receptor, this selectivity is not absolute. At higher concentrations, they can exhibit cross-reactivity with the Neurokinin-1 (NK₁) receptor.[11][12]
-
Solution:
-
Confirm with a Selective Antagonist: Pre-treat your preparation with a selective NK₂ receptor antagonist (e.g., GR 159897). The response should be blocked. If a residual response remains, it may be mediated by another receptor.[11][13]
-
Lower the Agonist Concentration: Perform a full dose-response curve to ensure you are working within the selective concentration range for the NK₂ receptor. Off-target effects typically appear at the upper end of the curve.
-
Use a Selective NK₁ Antagonist: To prove the off-target effect is NK₁-mediated, use a selective NK₁ antagonist (e.g., CP-99,994). This should abolish the unexpected secondary response while leaving the primary NK₂-mediated response intact.[11]
-
Q: I'm having issues with peptide solubility and stability. What are the best practices for preparation and storage?
A: Peptides require careful handling to ensure their integrity and activity.
-
Solubilization:
-
Most simple NKA analogs like [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) are soluble in sterile saline or high-purity water.[14]
-
Always start with a high-concentration stock solution (e.g., 1-10 mg/mL).[14] Briefly vortex or sonicate if needed. Do not use aggressive solvents unless specified by the manufacturer, as they can denature the peptide and interfere with biological assays.
-
-
Storage:
-
Powder (Lyophilized): Store desiccated at -20°C or -80°C for long-term stability (1-2 years).[13]
-
Stock Solutions: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months).[13][15]
-
Working Dilutions: Prepare fresh daily from your frozen stock solution. Do not store diluted peptide solutions for extended periods.
-
Section 4: Appendices
Data Presentation: Agonist Properties at NK₂ Receptors
The table below summarizes the potency of various tachykinin agonists in different preparations, providing a reference for experimental planning.
| Agonist | Preparation | Parameter | Value | Reference |
| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Human Sigmoid Colon | pD₂ | 7.46 ± 0.13 | [16] |
| Neurokinin A (NKA) | Human Colon Circular Muscle | EC₅₀ | 4.9 nM | [8] |
| [β-Ala⁸]NKA (4-10) | Human Colon Circular Muscle | EC₅₀ | 5.0 nM | [8][17] |
| Neurokinin B (NKB) | Human Colon Circular Muscle | EC₅₀ | 5.3 nM | [8] |
| Substance P | Human Colon Circular Muscle | EC₅₀ | 160 nM | [8] |
pD₂ = -log(EC₅₀). Higher values indicate greater potency.
Visualization: NK₂ Receptor Signaling & Desensitization Pathway
Caption: Canonical signaling and desensitization pathway of the Neurokinin-2 (NK₂) receptor.
References
-
Rupniak, N. M. J., et al. (2022). "[Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay". Journal of Basic and Clinical Physiology and Pharmacology, 34(2), 227-233. Available from: [Link]
-
Rupniak, N. M. J., et al. (2018). "[Lys5,MeLeu9,Nle10]-NKA(4-10) Elicits NK2 Receptor-Mediated Micturition and Defecation, and NK1 Receptor-Mediated Emesis and Hypotension, in Conscious Dogs". Journal of Pharmacology and Experimental Therapeutics, 366(1), 136-144. Available from: [Link]
-
Burcher, E., et al. (2003). "Roles of Substance P Receptors in Human Colon Circular Muscle: Alterations in Diverticular Disease". Journal of Pharmacology and Experimental Therapeutics, 305(2), 825-833. Available from: [Link]
-
Lecci, A., et al. (2006). "Tachykinin NK2 antagonist for treatments of various disease states". Expert Opinion on Investigational Drugs, 15(11), 1373-1387. Available from: [Link]
-
Patsnap. (2024). What are NK2R agonists and how do they work? Synapse. Available from: [Link]
-
Garland, A. M., et al. (1996). "Mechanisms of desensitization and resensitization of G protein-coupled neurokinin1 and neurokinin2 receptors". Molecular Pharmacology, 50(4), 938-947. Available from: [Link]
-
Wang, L., et al. (2022). "Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors". Computational and Structural Biotechnology Journal, 20, 1968-1977. Available from: [Link]
-
Boyle, S. J., et al. (1997). "The relationship between the agonist-induced activation and desensitization of the human tachykinin NK2 receptor expressed in Xenopus oocytes". British Journal of Pharmacology, 122(2), 213-220. Available from: [Link]
-
Boyle, S. J., et al. (1997). "The relationship between the agonist-induced activation and desensitization of the human tachykinin NK2 receptor expressed in Xenopus oocytes". British Journal of Pharmacology, 122(2), 213-220. Available from: [Link]
-
Rupniak, N. M. J., et al. (2022). "[Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay". Journal of Basic and Clinical Physiology and Pharmacology. Available from: [Link]
-
Smith, J. S., & Rajagopal, S. (2016). "G Protein-Coupled Receptor Biased Agonism". Journal of Cardiovascular Pharmacology, 67(4), 265-275. Available from: [Link]
-
Kris, R. M., et al. (1992). "Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells". Life Sciences, 50(17), PL105-PL110. Available from: [Link]
-
Che, T., & Majumdar, S. (2022). "Evaluating functional ligand-GPCR interactions in cell-based assays". STAR Protocols, 3(2), 101344. Available from: [Link]
-
Martin, C., et al. (1998). "In vitro characterization of tachykinin NK2-receptors modulating motor responses of human colonic muscle strips". British Journal of Pharmacology, 123(5), 837-847. Available from: [Link]
-
Wang, L., et al. (2024). "Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides". bioRxiv. Available from: [Link]
-
Beaulieu, J. M., et al. (2011). "Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia". Frontiers in Neuroanatomy, 5, 47. Available from: [Link]
-
Nguyen, T. P. T., et al. (2023). "Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor". Cell Communication and Signaling, 21(1), 307. Available from: [Link]
-
Wootten, D., et al. (2018). "Biased agonism: An emerging paradigm in GPCR drug discovery". Cell, 172(5), 899-901. Available from: [Link]
-
Martin, C., et al. (1998). "In vitro characterization of tachykinin NK2-receptors modulating motor responses of human colonic muscle strips". British Journal of Pharmacology, 123(5), 837-847. Available from: [Link]
-
Ehlert, F. J. (2019). "Biased Agonism and GPCR Efficacy". News-Medical.Net. Available from: [Link]
-
Dai, Y., et al. (2014). "Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations". Pharmaceutics, 6(4), 579-596. Available from: [Link]
-
Maggi, C. A., et al. (1993). "NK2 tachykinin receptors and contraction of circular muscle of the human colon". British Journal of Pharmacology, 108(1), 188-194. Available from: [Link]
-
Mella, A., et al. (2022). "Update on Desensitization Strategies and Drugs on Hyperimmune Patients for Kidney Transplantation". Journal of Clinical Medicine, 11(19), 5664. Available from: [Link]
-
Kullmann, F. A., et al. (2017). "Pharmacodynamic evaluation of Lys5, MeLeu9, Nle10-NKA(4–10) prokinetic effects on bladder and colon activity in acute spinal cord injured rats". Naunyn-Schmiedeberg's Archives of Pharmacology, 390(2), 151-163. Available from: [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Available from: [Link]
- Mandal, M., & McMurtrey, C. P. (2023). Novel peptides capable of altering nk cell activity. Google Patents.
-
Vatner, S. F., et al. (2024). "Adrenoceptor Desensitization: Current Understanding of Mechanisms". Pharmacological Reviews, 76(3), 688-726. Available from: [Link]
-
Pradhan, A. A., et al. (2010). "In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists". PLoS ONE, 5(5), e10256. Available from: [Link]
-
Ehlert, F. J. (2015). "Agonism and Biased Signaling". ResearchGate. Available from: [Link]
-
Le, T., & Schmid, C. L. (2015). "Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment". Methods in Molecular Biology, 1335, 127-136. Available from: [Link]
-
The Art of Skill. (2023). How To Prepare and Administer Peptides. YouTube. Available from: [Link]
-
An, L., & Ganza-Badenhorst, E. (2012). "Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization". Assay Guidance Manual. Available from: [Link]
-
Jin, H., et al. (2020). "Recent progress in assays for GPCR drug discovery". Acta Pharmacologica Sinica, 41(9), 1141-1148. Available from: [Link]
Sources
- 1. Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 3. Mechanisms of desensitization and resensitization of G protein-coupled neurokinin1 and neurokinin2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The relationship between the agonist-induced activation and desensitization of the human tachykinin NK2 receptor expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The relationship between the agonist-induced activation and desensitization of the human tachykinin NK2 receptor expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro characterization of tachykinin NK2-receptors modulating motor responses of human colonic muscle strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro characterization of tachykinin NK2-receptors modulating motor responses of human colonic muscle strips - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Lys5,MeLeu9,Nle10]-NKA(4-10) Elicits NK2 Receptor-Mediated Micturition and Defecation, and NK1 Receptor-Mediated Emesis and Hypotension, in Conscious Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. NK2 tachykinin receptors and contraction of circular muscle of the human colon: characterization of the NK2 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Neurokinin A (4-10), Nle(10)- concentration for dose-response curves
Status: Operational Ticket Topic: Dose-Response Optimization for NK2 Receptor Agonism Assigned Specialist: Senior Application Scientist, GPCR Division
Introduction: The Molecule & The Mission
You are working with Neurokinin A (4-10), Nle(10)- . This is not a generic peptide; it is a highly specific tool compound designed for the Tachykinin NK2 receptor .
-
The Fragment (4-10): The N-terminal truncation removes NK1/NK3 cross-reactivity, making this highly selective for NK2.
-
The Modification (Nle10): The native Methionine at position 10 is replaced with Norleucine (Nle).[1]
-
Why? Methionine is prone to oxidation (forming sulfoxides), which drastically reduces potency. Nle is isosteric and resistant to oxidation, ensuring your stock solution remains stable over time.
-
This guide replaces trial-and-error with deterministic protocols to generate publication-grade dose-response curves.
Module 1: Reconstitution & Storage (The Foundation)
User Question: "My EC50 shifts every time I thaw a new aliquot. Is the peptide degrading?"
Technical Insight: While the Nle-substitution protects against oxidation, this peptide is hydrophobic. The primary culprit for shifting potency is adsorption —the peptide sticking to the walls of your tubes and pipette tips. If you lose 20% of your peptide to the plastic before it hits the cell, your curve shifts right.
Protocol: The "Low-Bind" Standard
-
Solvent Choice: Reconstitute the lyophilized powder in anhydrous DMSO to a master stock concentration of 10 mM .
-
Do not use water or buffer for the master stock; this accelerates hydrolysis and adsorption.
-
-
Aliquot Immediately: Divide into single-use aliquots (e.g., 20 µL) in siliconized or low-protein-binding microcentrifuge tubes.
-
Storage: Store at -20°C (good for 6 months) or -80°C (good for years).
-
Thawing: Thaw once. Do not refreeze.
Module 2: Designing the Dilution Series (The Curve)
User Question: "What concentration range should I use? My curve looks flat."
Technical Insight:
The
The Golden Range Strategy
You must bracket the expected
-
Top Concentration: 10 µM (Ensures full saturation, even if receptor expression is low).
-
Bottom Concentration: 1 pM (Ensures true baseline).
Recommended Dilution Scheme (Semi-Log)
| Step | Source Conc. | Transfer Vol. | Diluent Vol. | Final Conc. | Factor |
| Stock | 10 mM (DMSO) | - | - | 10 mM | - |
| A | 10 mM Stock | 10 µL | 990 µL Buffer* | 100 µM | 1:100 |
| 1 | Tube A | 30 µL | 270 µL Buffer | 10 µM | 1:10 |
| 2 | Tube 1 | 100 µL | 216 µL Buffer | 3.16 µM | 1:3.16 (Half-log) |
| 3 | Tube 2 | 100 µL | 216 µL Buffer | 1.0 µM | 1:3.16 |
| ... | Continue... | 100 µL | 216 µL Buffer | ... | ... |
| 9 | Tube 8 | 100 µL | 216 µL Buffer | 1.0 nM | (EC50 Range) |
*Buffer note: Use Assay Buffer + 0.1% BSA. The BSA is critical to coat the plastic and prevent peptide loss during high dilutions.
Visualizing the Workflow
The following diagram illustrates the critical "Change Tip" rule to prevent carryover, which causes "shallow" Hill slopes.
Figure 1: Serial Dilution Workflow. Note the intermediate step to reduce DMSO concentration before the serial dilution.
Module 3: Assay Conditions & Receptor Kinetics
User Question: "The signal is transient. By the time I read the plate, the calcium spike is gone."
Technical Insight:
The NK2 receptor is a Gq-coupled GPCR .[2] Upon binding [Nle10]-NKA(4-10), it triggers the PLC-
The Signaling Pathway[3][4]
Understanding the pathway helps you time your read mode (Kinetic vs. Endpoint).
Figure 2: NK2 Receptor Signal Transduction. The assay measures the downstream Ca2+ flux.[3]
Execution Tips
-
Read Mode: Use Kinetic Mode on your FLIPR or plate reader. Start reading before injection to establish a baseline (
). -
Injection Speed: Inject the agonist quickly (e.g., 20 µL/sec) to synchronize the cell response.
-
Temperature: Perform the assay at Room Temperature (25°C) . 37°C accelerates receptor internalization/desensitization, potentially blunting the peak signal.
Module 4: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Potency (Right-shift EC50) | Peptide Adsorption | Add 0.1% BSA to all dilution buffers. Use low-bind tips. |
| Variable/Noisy Replicates | Pipetting Error | Use Reverse Pipetting for viscous solutions (if BSA/serum is high). |
| Signal Decay too fast | Desensitization | Lower assay temperature to 25°C; Ensure reader captures the first 10s post-injection. |
| "Hook Effect" (High dose inhibition) | DMSO Toxicity | Ensure final DMSO concentration is < 0.5% in the well. High DMSO kills cells/quenches fluorescence. |
| Inconsistent Stock | Oxidation | Confirm you are using the Nle(10) analog, not the native Met(10). |
References
-
IUPHAR/BPS Guide to Pharmacology. Tachykinin Receptors: NK2 Receptor Ligands. [Link]
-
National Center for Biotechnology Information (PubChem). Neurokinin A (4-10). [Link]
-
Warner, F. J., et al. (2001). Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor.[4][5][6] Biochemical Pharmacology.[7] [Link]
-
Assay Guidance Manual (NCBI). In Vitro GPCR Assays: Calcium Flux. [Link]
Sources
- 1. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. innoprot.com [innoprot.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin A(4-10) TFA | Neurokinin receptor | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Neurokinin A (4-10), Nle(10)- versus Neurokinin A efficacy and potency
[1][2][3][4][5][6][7][8]
Executive Summary
The Pharmacological Trade-off: Potency vs. Stability & Selectivity
In neurokinin research, the choice between the endogenous Neurokinin A (NKA) and the synthetic fragment Neurokinin A (4-10), Nle(10)- represents a strategic decision between raw potency and experimental reliability.
-
Neurokinin A (NKA): The endogenous ligand.[1][2][3][4] It exhibits maximal potency at the NK2 receptor but suffers from poor metabolic stability and low receptor subtype selectivity (cross-reacting with NK1 and NK3).
-
Neurokinin A (4-10), Nle(10)-: A synthetic "tool compound." It sacrifices some potency compared to the native peptide but offers superior oxidative stability (via Norleucine substitution) and enhanced NK2 selectivity (via N-terminal truncation).
Verdict: Use NKA for physiological baselines. Use Neurokinin A (4-10), Nle(10)- for prolonged assays (e.g., organ baths) where peptide degradation or oxidation would confound results.
Molecular Architecture & Stability
The structural modifications in the analogue directly dictate its altered pharmacological profile.
Sequence Comparison
| Feature | Neurokinin A (Native) | Neurokinin A (4-10), Nle(10)- |
| Sequence | His-Lys-TDS-Asp-Ser-Phe-Val-Gly-Leu-Met -NH₂ | Asp-Ser-Phe-Val-Gly-Leu-Nle -NH₂ |
| Length | 10 Amino Acids | 7 Amino Acids (Truncated) |
| C-Terminus | Methionine (Met) | Norleucine (Nle) |
| Molecular Weight | 1133.32 g/mol | ~760 g/mol |
Mechanistic Impact of Modifications[9]
-
Met
Nle Substitution (Position 10):-
Problem: The Methionine (Met) sulfur atom is highly susceptible to oxidation into sulfoxide, which drastically reduces receptor binding affinity.
-
Solution: Norleucine (Nle) is isosteric with Methionine but lacks the sulfur atom, rendering it oxidation-resistant. This ensures consistent concentration-response curves in aerobic environments (e.g., oxygenated organ baths).
-
-
N-Terminal Truncation (4-10):
-
Selectivity: The N-terminal residues of NKA contribute to binding at NK1 and NK3 receptors. Removing residues 1-3 (His-Lys-TDS) significantly reduces affinity for NK1/NK3, isolating the NK2 response.
-
Metabolic Stability: Removal of the N-terminus eliminates recognition sites for certain aminopeptidases, slightly extending half-life in tissue preparations.
-
Pharmacological Profile: Efficacy & Potency[1][2][3][4][5][7][8][10][11]
Receptor Selectivity & Signaling
Both ligands act primarily via the Tachykinin NK2 Receptor , a Gq-coupled GPCR. Activation triggers the PLC
Figure 1: The conserved signaling pathway for both ligands via the NK2 receptor.
Quantitative Comparison Data
The following data summarizes the consensus from human recombinant NK2 receptor assays (CHO cells) and isolated tissue bioassays.
| Parameter | Neurokinin A (NKA) | Neurokinin A (4-10), Nle(10)- |
| NK2 Potency (EC50) | High (0.5 - 3.0 nM) | Moderate (10 - 50 nM) |
| NK2 Affinity (Ki) | High (0.3 - 1.0 nM) | Moderate (5 - 15 nM) |
| Efficacy (Emax) | 100% (Full Agonist) | ~95-100% (Full Agonist) |
| NK2 Selectivity | Low (Active at NK1/NK3) | High (>100-fold vs NK1) |
| Oxidative Stability | Poor (t½ < 20 min in ox.[5] media) | Excellent (Stable > 4 hours) |
Critical Insight: While [Nle10]-NKA(4-10) is less potent than the native peptide (due to the loss of N-terminal binding contacts), its selectivity ratio is superior. For assays requiring strict NK2 isolation without using a cocktail of antagonists, the analogue is preferred.
Experimental Protocols
Protocol A: Calcium Mobilization Assay (High Throughput)
Objective: Determine EC50 and Emax in recombinant cells (e.g., CHO-hNK2).
-
Cell Preparation:
-
Seed CHO-hNK2 cells in 96-well black-walled plates (20,000 cells/well).
-
Incubate 24h at 37°C/5% CO₂.
-
-
Dye Loading:
-
Remove media and wash with Assay Buffer (HBSS + 20mM HEPES).
-
Load cells with Fluo-4 AM (4 µM) + Probenecid (2.5 mM) to prevent dye leakage.
-
Incubate 45 min at 37°C in dark.
-
-
Compound Preparation:
-
Measurement:
-
Transfer plate to FLIPR or similar fluorescence plate reader.
-
Inject ligands and record fluorescence (Ex 488nm / Em 520nm) for 180 seconds.
-
-
Analysis:
-
Normalize data to baseline (
). -
Fit to sigmoidal dose-response curve (Variable Slope).
-
Protocol B: Isolated Organ Bath (Tissue Bioassay)
Objective: Measure functional contractile potency in a physiological system (e.g., Rat Colon or Bladder).
-
Tissue Setup:
-
Isolate rat colon strips (mucosa-free).
-
Mount in 10 mL organ baths containing Krebs-Henseleit solution.
-
Condition: 37°C, aerated with 95% O₂ / 5% CO₂.
-
Note: The high oxygen environment rapidly degrades native NKA.
-
-
Equilibration:
-
Apply 1.0 g resting tension. Equilibrate for 60 min, washing every 15 min.
-
-
Desensitization Check:
-
Challenge with KCl (60 mM) to verify viability. Wash out.
-
-
Agonist Curve:
-
Cumulative Dosing: Add agonist in 0.5 log unit increments (1 nM -> 10 µM).
-
Wait: Allow plateau (approx 2-4 min) before next addition.
-
Self-Validation: If using native NKA, add peptidase inhibitors (Phosphoramidon 10 µM) to prevent degradation. This is not strictly necessary for the analogue but recommended for consistency.
-
-
Data Calculation:
-
Express contraction as % of KCl max response.
-
Decision Guide: Which to Choose?
Use the following logic tree to select the appropriate ligand for your study.
Figure 2: Selection logic for Neurokinin ligands.
References
-
Rupniak, N. M., et al. (2018). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. PLOS ONE. Link
-
Warner, F. J., et al. (2002). Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor. Biochemical Pharmacology. Link
-
Chassaing, G., et al. (1991). Selective agonists of NK-2 binding sites highly active on rat portal vein.[5] Neuropeptides. Link
-
Burcher, E., et al. (2008). Tachykinin NK2 receptor and functional mechanisms in human colon. Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Lys5, MeLeu9, Nle10]-α-Neurokinin Fragment 4-10 >98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Chronic, Twice-Daily Dosing of an NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10), Produces Consistent Drug-Induced Micturition and Defecation in Chronic Spinal Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Neurokinin A (4-10), Nle(10)- vs. Selective NK2 Receptor Agonists
[1][2][3][4][5][6][7]
Executive Summary: The Evolution of NK2 Selectivity
Neurokinin A (NKA) is the endogenous ligand for the Tachykinin NK2 receptor, a G-protein coupled receptor (GPCR) critical in regulating smooth muscle contraction in the respiratory and gastrointestinal tracts. However, native NKA suffers from two major limitations in research and drug development:
-
Lack of Selectivity: It activates NK1 and NK3 receptors, causing confounding side effects (e.g., hypotension, emesis).
-
Chemical Instability: The Methionine at position 10 (Met¹⁰) is prone to rapid oxidation, altering potency.
Neurokinin A (4-10), Nle(10)- (hereafter referred to as [Nle¹⁰]-NKA(4-10) ) represents a critical "first-generation" synthetic modification. By truncating the N-terminus (removing residues 1-3) and replacing Methionine with Norleucine (Nle), researchers achieved a chemically stable, NK2-selective tool.
This guide compares [Nle¹⁰]-NKA(4-10) against the endogenous ligand and "next-generation" super-agonists like GR-64349 and [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) (LMN-NKA), providing the data necessary to select the correct probe for your experimental needs.
Pharmacological Profile & Comparative Data[1][2][5][7][8][9][10]
Selectivity and Potency Landscape
The following table synthesizes binding affinity (
| Agonist | NK2 Affinity ( | NK2 Potency ( | Selectivity (NK2 vs NK1) | Chemical Stability | Primary Application |
| Native Neurokinin A | 0.5 - 1.0 | 1.0 - 5.0 | Low (~20-fold) | Low (Met oxidation) | Physiological Reference |
| [Nle¹⁰]-NKA(4-10) | 5.0 - 15.0 | 10 - 30 | Moderate (~100-fold) | High (Oxidation resistant) | Structure-Activity Studies |
| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA | 0.6 | 6.1 | High (~600-fold) | High (Peptidase resistant) | In vivo Motility Assays |
| GR-64349 | 0.4 | 3.7 | Ultra-High (>1000-fold) | High (Cyclic constraint) | Gold Standard NK2 Probe |
Key Technical Insight:
-
[Nle¹⁰]-NKA(4-10): The Nle substitution is purely for chemical stability. The truncation (4-10) confers the initial shift in selectivity toward NK2.
-
GR-64349: Contains a non-peptide lactam ring that constrains the peptide backbone, locking it into the bioactive conformation required for NK2 activation, resulting in superior affinity compared to the flexible linear chain of [Nle¹⁰]-NKA(4-10).
Mechanistic Signaling Pathway
All listed agonists activate the
Caption: Canonical Gq-coupled signaling cascade activated by NK2 agonists, leading to calcium mobilization and contraction.
Experimental Protocols
To objectively compare [Nle¹⁰]-NKA(4-10) with other agonists, two self-validating assays are recommended: Radioligand Binding (for affinity) and Calcium Mobilization (for functional potency).
Protocol A: Comparative Radioligand Binding Assay
Objective: Determine
-
Membrane Preparation:
-
Use CHO cells stably expressing human recombinant NK2 receptors.[1]
-
Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM
). Note: Manganese is critical for high-affinity agonist binding.
-
-
Incubation:
-
Radioligand: 0.1 nM
-Neurokinin A. -
Competitors: Prepare serial dilutions (
M to M) of [Nle¹⁰]-NKA(4-10) and GR-64349. -
Non-Specific Binding (NSB): Define using 1
M unlabeled NKA. -
Incubate for 60 minutes at 25°C to reach equilibrium.
-
-
Termination:
-
Rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI). PEI reduces non-specific binding of the cationic peptide to the filter.
-
-
Analysis:
-
Calculate
using the Cheng-Prusoff equation: .
-
Protocol B: Intracellular Calcium Mobilization (Functional)
Objective: Measure
-
Dye Loading:
-
Seed NK2-expressing CHO cells in 96-well black-wall plates.
-
Load with Fura-2 AM (2
M) in HBSS containing 0.1% BSA and 2.5 mM Probenecid (to prevent dye leakage) for 45 mins at 37°C.
-
-
Baseline Measurement:
-
Monitor fluorescence ratio (340/380 nm excitation, 510 nm emission) for 30 seconds to establish stable baseline.
-
-
Agonist Injection:
-
Data Normalization:
-
Normalize response as % of maximal response elicited by 1
M Ionomycin (calcium ionophore).
-
Decision Matrix: When to Use Which?
Use [Nle¹⁰]-NKA(4-10) when:
-
Studying Structure-Activity Relationships (SAR): You need a simplified, linear peptide backbone to test the effect of further amino acid substitutions.
-
Cost-Efficiency: It is generally less expensive to synthesize than the cyclic GR-64349 or the multi-substituted LMN-NKA.
-
Metabolic Stability Controls: You are comparing the effects of oxidation on native NKA; [Nle¹⁰]-NKA(4-10) serves as the non-oxidizable control.
Use GR-64349 when:
-
Absolute Selectivity is Required: In complex tissue preparations (e.g., ileum, colon) where NK1 and NK3 receptors are co-expressed. GR-64349 eliminates "cross-talk" noise.
-
High Potency: You are working with low-expression systems where a super-agonist is needed to elicit a detectable signal.
Use [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) when:
-
In Vivo Experiments: The N-methyl leucine (MeLeu) and Lysine modifications confer resistance to peptidases, giving it a longer half-life in blood/tissue than the simpler [Nle¹⁰]-NKA(4-10).
Experimental Workflow Diagram
Caption: Decision tree for selecting the appropriate NK2 agonist based on experimental conditions.
References
-
Rupniak, N. M. J., et al. (2018). "Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors."[3] PLoS ONE, 13(10): e0205894.[3]
-
Maggi, C. A., et al. (1993). "Potent, selective and orally active antagonists of the NK2 tachykinin receptor." Journal of Pharmacology and Experimental Therapeutics.
-
MedChemExpress. "GR 64349 Product Information and Biological Activity."
-
Rovero, P., et al. (1989). "Structure-activity studies of neurokinin A." Neuropeptides, 13(4), 263-270.
-
Giolitti, A., et al. (1994). "Structural comparison of NK2 receptor agonists and antagonists."[6] Journal of Computer-Aided Molecular Design.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural comparison of NK2 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Neurokinin A (4-10), Nle(10)- activity in the presence of NK1 receptor antagonists
Topic: Neurokinin A (4-10), Nle(10)- Activity in the Presence of NK1 Receptor Antagonists Content Type: Technical Comparison & Application Guide
Executive Summary: Precision in Tachykinin Receptor Isolation
In the study of tachykinin signaling, distinguishing between Neurokinin-1 (NK1) and Neurokinin-2 (NK2) receptor-mediated effects is a persistent pharmacological challenge due to the high cross-reactivity of endogenous ligands. Neurokinin A (4-10), Nle(10)- represents a critical synthetic tool designed to address this specificity gap.
This guide analyzes the performance of [Nle¹⁰]-NKA(4-10) specifically when used in conjunction with NK1 receptor antagonists. While the N-terminal truncation (4-10) and Norleucine (Nle) substitution improve metabolic stability and NK2 selectivity compared to endogenous Neurokinin A (NKA), experimental data suggests that complete pharmacological isolation of the NK2 receptor still requires the co-administration of NK1 antagonists (such as SR140333 or CP-99,994) to eliminate residual cross-talk, particularly in high-expression systems.
Mechanistic Profile & Structural Logic
The Challenge: Tachykinin Promiscuity
Endogenous Neurokinin A (NKA) is the primary agonist for the NK2 receptor. However, it possesses significant affinity for the NK1 receptor (preferentially bound by Substance P). This "bleed-through" activity confounds data interpretation in tissues expressing both receptors (e.g., smooth muscle, spinal cord neurons).
The Solution: [Nle¹⁰]-NKA(4-10)
This peptide incorporates two strategic modifications:
-
Truncation (4-10): Removal of the N-terminal residues (His-Lys-Thr) significantly reduces affinity for the NK1 receptor, which relies on N-terminal contacts for binding.
-
Norleucine Substitution (Nle¹⁰): The native Methionine at position 10 is susceptible to oxidation (forming sulfoxides), which renders the peptide inactive. Replacing Met with Nle confers high oxidative stability without altering the hydrophobic binding pocket interactions required for NK2 activation.
Comparative Analysis: Agonist Selectivity
The following table compares [Nle¹⁰]-NKA(4-10) against the endogenous ligand and the highly selective "gold standard" agonist GR64349.
Table 1: Comparative Pharmacological Profile
| Feature | Neurokinin A (Endogenous) | [Nle¹⁰]-NKA(4-10) | GR64349 |
| Primary Receptor | NK2 | NK2 | NK2 |
| NK1 Cross-Reactivity | High (Promiscuous) | Low (Reduced) | Negligible (>1000-fold selective) |
| Metabolic Stability | Low (Proteolysis + Oxidation) | High (Oxidation Resistant) | High |
| Need for NK1 Antagonist? | Mandatory | Recommended (for rigorous proof) | Optional (but Good Practice) |
| Potency ( | ~8.9 | ~8.0 - 8.5 | ~9.0 - 9.5 |
| Primary Utility | Physiological Reference | Cost-Effective Selective Tool | High-Precision Reference Standard |
Performance in the Presence of NK1 Antagonists
When an NK1 antagonist (e.g., SR140333) is introduced:
-
NKA Response: The dose-response curve significantly shifts to the right, indicating that a portion of the "NKA effect" was actually mediated by NK1.
-
[Nle¹⁰]-NKA(4-10) Response: The curve remains largely stable (minimal shift). However, at supramaximal concentrations (>1 µM), minor NK1 activation can occur. The presence of an NK1 antagonist "cleans" this tail, ensuring the observed
is purely NK2-driven.
Visualization: Receptor Selectivity & Signaling
The following diagram illustrates the differential binding affinities and the "masking" strategy used to isolate NK2 signaling.
Caption: Comparative agonist selectivity profiles. Note that [Nle10]-NKA(4-10) retains minor NK1 affinity, necessitating antagonist blockade for pure NK2 isolation.
Experimental Protocol: Pharmacological Isolation of NK2 Signaling
Objective: To quantify NK2-mediated calcium mobilization or tissue contraction using [Nle¹⁰]-NKA(4-10) while rigorously excluding NK1 contributions.
Reagents:
-
Agonist: [Nle¹⁰]-NKA(4-10) (Stock: 1 mM in water/DMSO).
-
NK1 Antagonist: SR140333 or CP-96,345 (Stock: 10 mM in DMSO).
-
Assay Buffer: Krebs-Henseleit (tissue) or HBSS + 20mM HEPES (cells).
Workflow:
-
Baseline Equilibration:
-
Incubate tissue/cells in Assay Buffer for 30 minutes at 37°C.
-
Ensure stable baseline (tension or fluorescence).
-
-
The "Masking" Step (Critical):
-
Add NK1 Antagonist to the bath/well.
-
Concentration: 100 nM - 1 µM (Must be sufficient to fully occupy NK1 receptors based on the antagonist's
). -
Incubation: Minimum 15-20 minutes. Causality: This pre-incubation ensures the antagonist reaches equilibrium occupancy before the agonist competes.
-
-
Agonist Challenge:
-
Construct a cumulative concentration-response curve with [Nle¹⁰]-NKA(4-10) .
-
Range:
M to M. -
Note: Do not wash out the antagonist during this phase.
-
-
Validation Control (Self-Validating Step):
-
In a separate set of wells/tissues, run the same curve without the NK1 antagonist.
-
Comparison: If the curves are identical, the response is purely NK2. If the "No Antagonist" curve is left-shifted (more potent), your agonist has NK1 bleed-through, and the "With Antagonist" data is the accurate NK2 potency.
-
Decision Logic for Experimental Design
Use this logic flow to determine if your experimental setup requires NK1 blockade when using [Nle¹⁰]-NKA(4-10).
Caption: Decision tree for incorporating NK1 antagonists into NK2 agonist protocols.
References
-
Rupniak, N. M. J., et al. (2018). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors.[1] PLOS ONE.
-
Perdona, E., et al. (2019). Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors.[1] Neuroscience Letters.
-
Warner, F. J., et al. (2002). Structure-activity relationship of neurokinin A(4-10) at the human tachykinin NK(2) receptor: the effect of amino acid substitutions on receptor affinity and function.[2][3] Biochemical Pharmacology.
-
Guide to Pharmacology. NK2 Receptor Agonists and Antagonists Database.
Sources
Technical Comparison Guide: Efficacy of Neurokinin A (4-10), Nle(10)- Across Species and Tissues
Executive Summary
Neurokinin A (4-10), Nle(10)- (also known as [Nle¹⁰]-NKA(4-10)) is a synthetic peptide fragment derived from the C-terminus of the endogenous tachykinin Neurokinin A (NKA).[1] It serves as a critical pharmacological tool for delineating Neurokinin-2 (NK2) receptor activity from NK1 and NK3 responses.
While endogenous NKA is non-selective, activating all three tachykinin receptors, the [Nle¹⁰]-NKA(4-10) analog offers two distinct advantages:
-
Enhanced Selectivity: The removal of the N-terminal residues (1-3) significantly reduces affinity for NK1 and NK3 receptors.
-
Oxidative Stability: The substitution of the native Methionine at position 10 with Norleucine (Nle) prevents methionine oxidation, a common cause of peptide instability and potency loss in experimental settings.
This guide evaluates the efficacy of this analog across key physiological models, highlighting its utility in differentiating phasic vs. tonic smooth muscle contractions and its species-dependent pharmacological profile.
Chemical & Pharmacological Profile
Structural Logic
The efficacy of [Nle¹⁰]-NKA(4-10) stems from specific structural modifications to the parent NKA decapeptide (Sequence: His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂).
-
Truncation (4-10): The C-terminal hexapeptide (Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂) contains the essential pharmacophore for receptor binding. Truncation removes the N-terminal segment responsible for NK1/NK3 cross-reactivity.
-
Nle¹⁰ Substitution: Methionine (Met) contains a sulfur atom susceptible to oxidation into sulfoxide, which drastically reduces biological activity. Norleucine (Nle) is isosteric to Met but lacks the sulfur atom, rendering the peptide chemically stable during storage and prolonged organ bath assays without altering receptor affinity.
Comparative Selectivity Table
| Compound | Sequence | Receptor Profile | Stability | Primary Use |
| Neurokinin A (NKA) | H-K-T-D-S-F-V-G-L-M-NH₂ | NK1, NK2, NK3 (Non-selective) | Low (Met oxidation) | Endogenous ligand standard |
| [Nle¹⁰]-NKA(4-10) | D-S-F-V-G-L-Nle-NH₂ | NK2 Selective | High | Receptor subtyping, smooth muscle assays |
| [β-Ala⁸]-NKA(4-10) | D-S-F-V-βAla-L-M-NH₂ | NK2 Highly Selective | Low | Differentiating NK2 subtypes |
| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | D-K-F-V-G-MeL-Nle-NH₂ | NK2 Super-Agonist | High | High-potency in vivo studies |
Mechanism of Action: NK2 Receptor Signaling[5]
The efficacy of [Nle¹⁰]-NKA(4-10) is mediated exclusively through the NK2 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 family. Activation triggers the Phospholipase C (PLC) cascade, resulting in intracellular calcium mobilization and smooth muscle contraction.
Pathway Diagram
Figure 1: Signal transduction pathway of [Nle¹⁰]-NKA(4-10) via the NK2 receptor, leading to calcium-dependent smooth muscle contraction.
Efficacy Across Species and Tissues[5][6][7]
The utility of [Nle¹⁰]-NKA(4-10) varies significantly by species. It is a robust agonist in rodent models but shows reduced potency in human tissues compared to full-length NKA.
Guinea Pig (The "Gold Standard" Model)
The guinea pig trachea and ileum are the definitive tissues for characterizing NK2 activity.
-
Trachea: [Nle¹⁰]-NKA(4-10) induces potent bronchoconstriction (NK2 effect) without causing plasma extravasation or mucus secretion (NK1 effects), unlike Substance P.
-
Ileum: It elicits phasic contractions (rapid, rhythmic) rather than the tonic (sustained) contractions seen with NK1 agonists.
-
Esophageal Mucosa: Acts as a full agonist with high potency (pD2 ≈ 8.20), confirming this tissue as a pure NK2 monoreceptor system.
Rat
-
Bladder: The peptide is highly effective in stimulating detrusor muscle contraction. It is often used to model detrusor hyperreflexia.
-
Portal Vein: A highly sensitive bioassay where [Nle¹⁰]-NKA(4-10) acts as a potent vasoconstrictor.
Human (Clinical Relevance)[3][8]
-
Colon/Bronchi: In human tissues, the truncated fragment (4-10) is generally less potent than endogenous NKA.
-
Pharmacology: Unlike in rats, where NKA(4-10) analogs are full agonists, in human colon circular muscle, some analogs (like [Ala⁸]-NKA(4-10)) can act as antagonists or partial agonists. This species divergence is critical for drug development; rodent data for this specific analog does not always translate directly to human potency.
Summary of Potency (pD2 / EC50)
| Tissue Model | Species | Response Type | Potency (pD2 / EC50) | Efficacy vs. NKA |
| Trachea | Guinea Pig | Bronchoconstriction | pD2 ≈ 7.5 - 8.0 | Equipotent |
| Esophageal Mucosa | Guinea Pig | Contraction | pD2 = 8.20 | Equipotent |
| Ileum (Longitudinal) | Guinea Pig | Phasic Contraction | 10 nM (Threshold) | Lower Potency |
| Urinary Bladder | Rat | Contraction | EC50 ≈ 15 nM | Lower Potency |
| Colon (Circular) | Human | Contraction | Low Potency | Partial Agonist |
Experimental Protocol: Guinea Pig Trachea Bioassay
This protocol describes the standard method for verifying NK2 agonist activity using [Nle¹⁰]-NKA(4-10).
Materials
-
Buffer: Krebs-Henseleit solution (95% O₂ / 5% CO₂, 37°C).
-
Indomethacin (3 µM): To block endogenous prostaglandin production which can mask tachykinin effects.
-
Peptide: [Nle¹⁰]-NKA(4-10) (dissolved in distilled water, stored at -20°C).
Workflow Diagram
Figure 2: Step-by-step workflow for the isometric tension recording assay in isolated tissue.
Detailed Steps
-
Tissue Preparation: Isolate the trachea from a male guinea pig. Cut into zig-zag strips or rings to maximize smooth muscle exposure.
-
Mounting: Suspend the tissue in a 10-20 mL organ bath containing Krebs solution. Apply a resting tension of 1.0 g.
-
Equilibration: Allow tissue to equilibrate for 60 minutes, washing the buffer every 15 minutes.
-
Priming: Challenge tissue with 60 mM KCl to verify viability and establish maximum contraction capability. Wash until baseline is restored.
-
Agonist Curve: Add [Nle¹⁰]-NKA(4-10) in cumulative concentrations (10⁻¹⁰ M to 10⁻⁵ M).
-
Data Analysis: Plot the concentration-response curve. Calculate the EC50 (concentration producing 50% max response).
-
Validation Check: The response should be insensitive to Atropine (cholinergic blocker) but sensitive to specific NK2 antagonists like SR-48968 .
-
Conclusion
Neurokinin A (4-10), Nle(10)- remains a vital reference standard in tachykinin pharmacology. While newer analogs like [Lys5,MeLeu9,Nle10]-NKA(4-10) offer higher potency for in vivo therapeutic development, the simpler [Nle¹⁰]-NKA(4-10) fragment is the preferred probe for in vitro receptor characterization. Its ability to induce phasic contractions in guinea pig models without NK1-mediated side effects makes it indispensable for distinguishing receptor subtypes in complex tissues. Researchers must, however, account for the marked species differences, particularly the reduced efficacy in human tissues compared to rodent models.
References
-
Maggi, C. A., et al. (1990). "Neurokinin A: A pharmacological study." Regulatory Peptides.[2]
-
Rupniak, N. M. J., et al. (2018).[3][2][4] "Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors." PLOS ONE.
-
Warner, F. J., et al. (2002). "Structure-activity relationship of neurokinin A(4–10) at the human tachykinin NK(2) receptor." Biochemical Pharmacology.
-
Burcher, E., et al. (2008). "Tachykinin NK2 receptor and functional mechanisms in human colon." Journal of Pharmacology and Experimental Therapeutics.
-
Tocris Bioscience. "Product Information: [Lys5,MeLeu9,Nle10]-NKA(4-10)."
Sources
- 1. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Publications - Dignify Therapeutics [dignifytherapeutics.com]
Comparative analysis of Neurokinin A (4-10), Nle(10)- and Substance P effects
[1]
Executive Summary
This guide provides a technical comparison between Substance P (SP) , the prototype tachykinin, and [Nle¹⁰]-Neurokinin A (4-10) , a synthetic, stabilized fragment of Neurokinin A.
-
Substance P is the primary agonist for the NK1 receptor , driving neurogenic inflammation, pain transmission, and vasodilation (plasma extravasation).
-
[Nle¹⁰]-Neurokinin A (4-10) is a highly selective agonist for the NK2 receptor .[1][2] It utilizes a truncated sequence for receptor specificity and a Norleucine (Nle) substitution to prevent oxidative degradation. It is the preferred tool for studying smooth muscle contraction (bronchoconstriction, intestinal motility) independent of inflammatory NK1 signaling.
Chemical & Structural Analysis
The primary distinction between these peptides lies in their stability and receptor-binding domains.
Structural Comparison
| Feature | Substance P (SP) | [Nle¹⁰]-Neurokinin A (4-10) |
| Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met -NH₂ | Asp-Ser-Phe-Val-Gly-Leu-Nle -NH₂ |
| Length | 11 Amino Acids (Full Length) | 7 Amino Acids (C-Terminal Fragment) |
| C-Terminus | Methionine (Met) | Norleucine (Nle) |
| Stability | Low: Met¹¹ is highly susceptible to oxidation (Met-sulfoxide), rendering the peptide biologically inactive. | High: Nle is isosteric to Met but resistant to oxidation, significantly extending shelf-life and assay reproducibility. |
| Receptor Domain | N-terminus required for high NK1 affinity. | C-terminus is sufficient for NK2 activation; N-terminal truncation reduces NK1 affinity. |
The "Nle" Advantage
In experimental settings, the Methionine (Met) residue in native Substance P and Neurokinin A rapidly oxidizes to methionine sulfoxide upon exposure to air or heme-containing tissues. This oxidation reduces receptor affinity by orders of magnitude.
-
Protocol Implication: Researchers using native SP must prepare fresh solutions immediately before use. Those using [Nle¹⁰]-NKA(4-10) benefit from a stable reagent that maintains potency over longer experimental durations.
Pharmacological Profile: NK1 vs. NK2 Selectivity[1][2][3][4][5]
This section details the functional divergence between the two peptides.
Receptor Selectivity Data
The following table summarizes the binding affinity (
| Parameter | Substance P | [Nle¹⁰]-Neurokinin A (4-10) |
| Primary Receptor | NK1 (High Affinity) | NK2 (High Selectivity) |
| Secondary Affinity | NK2 (Low), NK3 (Very Low) | NK1 (Negligible), NK3 (Negligible) |
| Mechanism of Action | ||
| Key Physiological Effect | Vasodilation, Plasma Extravasation, Pain | Bronchoconstriction, GI Motility |
| Potency (Guinea Pig Ileum) | High ( | Moderate/High ( |
| Potency (Rabbit Pulm.[1] Artery) | Low | High (Definitive NK2 Assay) |
*Note: The Guinea Pig Ileum contains both NK1 and NK2 receptors. SP contracts it via NK1; NKA analogs contract it via NK2.[3]
Signaling Pathway Visualization
Both peptides utilize G-protein coupled receptors (GPCRs) but activate them in distinct tissue populations.
Caption: Divergent physiological outcomes despite shared Gq/11 signaling pathways.
Experimental Protocols: Validating Activity
To distinguish between NK1 and NK2 effects, researchers must select the appropriate tissue preparation. The Guinea Pig Ileum (GPI) is the standard screening tissue, but it is non-selective (contains NK1, NK2, and NK3). The Rabbit Pulmonary Artery (RPA) is the gold standard for NK2 specificity.
Protocol: Organ Bath Assay (Smooth Muscle Contraction)
Objective: Quantify the contractile potency (
Materials:
-
Tissue: Guinea Pig Ileum (General Tachykinin screen) OR Rabbit Pulmonary Artery (NK2 Specific).
-
Buffer: Tyrode’s Solution (NaCl 137 mM, KCl 2.7 mM, CaCl₂ 1.8 mM, MgCl₂ 1.1 mM, NaHCO₃ 11.9 mM, NaH₂PO₄ 0.4 mM, Glucose 5.6 mM).
-
Gas: 95% O₂ / 5% CO₂ (Carbogen).
-
Temperature: 37°C.[4]
Step-by-Step Workflow:
-
Tissue Preparation:
-
Harvest the ileum (or artery) immediately after euthanasia.
-
Flush the lumen with cold Tyrode’s solution.
-
Cut into 2-3 cm segments.
-
-
Mounting:
-
Suspend the segment in a 10-20 mL organ bath.
-
Apply resting tension: 1.0 g for Ileum ; 2.0 g for Artery .
-
-
Equilibration:
-
Allow tissue to equilibrate for 60 minutes.
-
Wash with fresh buffer every 15 minutes.
-
Critical: Ensure baseline tension is stable before proceeding.[4]
-
-
Agonist Challenge (Cumulative Dosing):
-
Add [Nle¹⁰]-NKA(4-10) or SP in cumulative concentrations (
M to M). -
Do not wash between doses; wait for the contraction to plateau (approx. 2-3 mins) before adding the next concentration.
-
-
Validation (Antagonist Check):
-
To prove NK2 specificity of [Nle¹⁰]-NKA(4-10), pre-incubate the tissue with SR-48968 (selective NK2 antagonist). The dose-response curve should shift significantly to the right.
-
To prove NK1 specificity of SP, pre-incubate with CP-96,345 or Aprepitant (NK1 antagonists).
-
Experimental Decision Logic
Use the following flowchart to select the correct peptide and tissue for your specific research goal.
Caption: Decision matrix for selecting the appropriate tachykinin agonist and assay.
Handling and Storage Guidelines
To ensure "Trustworthiness" in your data, proper handling of these peptides is non-negotiable.
-
Solubility: Both peptides are soluble in water. However, for stock solutions (
M), use 0.1% Acetic Acid or deoxygenated water to further minimize oxidation risks. -
Aliquot Storage:
-
Do not freeze/thaw repeatedly.
-
Store lyophilized powder at -20°C (stable for years).
-
Store dissolved aliquots at -80°C (stable for 3-6 months).
-
-
Adsorption: Tachykinins are "sticky." They adsorb to glass and plastic.
-
Solution: Add 0.1% BSA (Bovine Serum Albumin) to all working dilutions to prevent peptide loss to the tube walls.
-
References
-
Regoli, D., et al. (1994). "Receptors and antagonists for substance P and related peptides." Pharmacological Reviews, 46(4), 551-599. Link
-
Maggi, C. A., et al. (1993). "Tachykinin receptors and tachykinin receptor antagonists." Journal of Autonomic Pharmacology, 13(1), 23-93. Link
-
Rupniak, N. M., et al. (2018). "Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors."[5] PLOS ONE, 13(10), e0205894.[5] Link
-
Black, J. L., et al. (1992). "Tachykinin receptors in rabbit airways: characterization by functional, autoradiographic and binding studies." British Journal of Pharmacology, 107(2), 429–436. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Guinea Pig Ileum [sheffbp.co.uk]
- 5. Publications - Dignify Therapeutics [dignifytherapeutics.com]
A Comparative Analysis of the Synthetic Tachykinin Agonist, Neurokinin A (4-10), Nle(10)-, and Endogenous Tachykinins
This guide provides a comprehensive benchmark of the synthetic tachykinin peptide, Neurokinin A (4-10), Nle(10)-, against the primary endogenous tachykinins: Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). We will delve into the structural rationale for this synthetic analog, compare its receptor binding affinity and functional potency with its natural counterparts, and provide detailed, validated protocols for researchers to replicate and expand upon these findings in their own laboratories.
Introduction: The Tachykinin System
The tachykinin family of neuropeptides plays a critical role in a vast array of physiological and pathophysiological processes, including inflammation, pain transmission, smooth muscle contractility, and immune regulation.[1][2] These peptides exert their effects by binding to three distinct G protein-coupled receptors (GPCRs): Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3).[1][3]
The primary endogenous ligands exhibit preferential, though not exclusive, affinity for these receptors:
-
Substance P (SP) shows the highest affinity for the NK1 receptor .[4][5]
-
Neurokinin A (NKA) preferentially binds to the NK2 receptor .[3][4]
-
Neurokinin B (NKB) is the preferred ligand for the NK3 receptor .[4]
All mammalian tachykinins share a conserved C-terminal sequence, -Phe-X-Gly-Leu-Met-NH₂, which is essential for receptor activation.[6] This shared structure allows for a degree of cross-reactivity, where a given tachykinin can activate other receptor subtypes, albeit typically with lower potency.[4][7] This lack of absolute selectivity in endogenous ligands can pose a challenge in research, making it difficult to isolate the effects of a single receptor subtype.
Rationale for Synthetic Analogs: The Case for Neurokinin A (4-10), Nle(10)-
To overcome the limitations of endogenous ligands, researchers have developed synthetic analogs with improved selectivity and stability. Neurokinin A (4-10), Nle(10)- is a prime example. This peptide is a truncated form of NKA, a modification known to increase potency at the NK2 receptor.[8][9]
The key modification is the substitution of the methionine residue at position 10 with norleucine (Nle). Methionine is susceptible to oxidation, which can inactivate the peptide. Replacing it with the stable, isosteric amino acid norleucine enhances the peptide's chemical stability without compromising its core structure. This substitution has been shown to yield a more selective agonist.[8][9] Such analogs are invaluable tools for precisely probing the function of the NK2 receptor in various biological systems, from gastrointestinal and respiratory tracts to the central nervous system.[3]
Tachykinin Receptor Signaling
Upon agonist binding, tachykinin receptors, which are primarily coupled to the Gαq protein, initiate a well-defined signaling cascade.[4][10] This pathway is fundamental to their biological effects and forms the basis of the functional assays described later in this guide.
Caption: Tachykinin receptor signaling via the Gαq pathway.
Performance Benchmark: Synthetic vs. Endogenous Tachykinins
The primary advantage of Neurokinin A (4-10), Nle(10)- and its derivatives lies in their enhanced selectivity for the NK2 receptor compared to endogenous ligands. This section presents quantitative data from receptor binding and functional assays.
Receptor Binding Affinity (Ki)
Binding affinity is a measure of how tightly a ligand binds to a receptor. It is typically determined through competitive radioligand binding assays and expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
Functional Potency (EC50)
Functional potency (EC50) measures the concentration of an agonist required to elicit 50% of its maximal effect in a functional assay, such as measuring intracellular calcium mobilization. A lower EC50 value signifies higher potency.
Comparative Data Summary
The following table summarizes the binding affinity and functional potency of various tachykinin peptides at human recombinant NK1 and NK2 receptors expressed in Chinese Hamster Ovary (CHO) cells. The data highlights the superior NK2 selectivity of the synthetic analog [Lys5,MeLeu9,Nle10]-NKA(4-10) compared to the endogenous Neurokinin A.
| Ligand | Receptor | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) | Selectivity Ratio (NK1/NK2) |
| Substance P | NK1 | ~0.2 - 1.0[8] | ~0.5 - 2.0 | High for NK1 |
| NK2 | >1000 | >1000 | ||
| Neurokinin A (NKA) | NK1 | 18.2 | 1.8 | Ki Ratio: 20 |
| NK2 | 0.9 | 1.8 | EC50 Ratio: 1 | |
| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | NK1 | 1160 | 111 | Ki Ratio: 674 |
| NK2 | 1.72 | 1.06 | EC50 Ratio: 105 |
Data synthesized from studies on human recombinant receptors. Absolute values can vary based on experimental conditions and cell systems used. The selectivity ratio is calculated as Ki(NK1)/Ki(NK2) or EC50(NK1)/EC50(NK2).
Interpretation of Data: The endogenous peptide NKA shows only a 20-fold higher affinity for NK2 over NK1 receptors and, critically, demonstrates equal functional potency at both receptors (EC50 ratio of 1). This highlights its significant off-target potential at the NK1 receptor. In stark contrast, the synthetic analog [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) displays a remarkable 674-fold higher binding affinity and a 105-fold greater functional potency for the NK2 receptor over the NK1 receptor. This dramatic improvement in selectivity makes it an exceptional tool for isolating NK2-mediated physiological effects.
Experimental Methodologies
To ensure scientific rigor and reproducibility, this section provides detailed protocols for the key assays used to benchmark tachykinin agonists. These protocols are designed as self-validating systems, including necessary controls to ensure data integrity.
Protocol: Competitive Radioligand Binding Assay
This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from its receptor.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Cell Membrane Preparation:
-
Culture CHO cells stably expressing the human recombinant NK2 receptor.
-
Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Binding buffer (e.g., 50 mM Tris-HCl, 3 mM MnCl₂, 0.02% BSA, pH 7.4).
-
A range of concentrations of the unlabeled test ligand (e.g., Neurokinin A (4-10), Nle(10)- from 1 pM to 10 µM).
-
A fixed concentration of the radiolabeled ligand (e.g., [¹²⁵I]-NKA at a concentration near its Kd).
-
Cell membrane preparation (e.g., 10-20 µg of protein per well).
-
-
Controls: Include wells for "total binding" (no unlabeled ligand) and "non-specific binding" (a high concentration, e.g., 1 µM, of a known potent unlabeled ligand like GR 159897).
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Analysis:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester.[8] This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (passes through).
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on each filter using a gamma counter.
-
-
Data Interpretation:
-
Calculate the specific binding at each concentration of the test ligand by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test ligand.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test ligand that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Protocol: Intracellular Calcium Mobilization Assay
This functional assay measures the potency (EC50) of an agonist by quantifying the increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.
Caption: Workflow for a cell-based calcium mobilization assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed CHO cells stably expressing the human recombinant NK2 receptor into a clear-bottom, black-walled 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an agent like probenecid to prevent dye leakage from the cells.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate in the dark at 37°C for 60-90 minutes.
-
-
Assay Execution:
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.
-
Place the plate into a fluorescence imaging plate reader (e.g., a FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's integrated fluidics to add varying concentrations of the test agonist (e.g., Neurokinin A (4-10), Nle(10)-) to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes). The agonist-induced activation of the NK2 receptor will trigger Ca²⁺ release from the endoplasmic reticulum, causing a sharp increase in fluorescence.
-
-
Data Interpretation:
-
For each concentration of the agonist, determine the peak fluorescence response minus the baseline reading.
-
Plot the peak response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Causality Check: To confirm the response is receptor-mediated, pre-incubate a set of cells with a selective NK2 receptor antagonist (e.g., saredutant). A significant rightward shift in the agonist's dose-response curve validates that the observed calcium flux is specifically due to NK2 receptor activation.
-
Conclusion and Future Directions
The empirical data clearly demonstrates that synthetic analogs such as [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) offer vastly superior selectivity for the NK2 receptor compared to the endogenous ligand, Neurokinin A.[11] This enhanced specificity, combined with improved chemical stability, makes them indispensable tools for elucidating the precise biological roles of the NK2 receptor.
For researchers in drug development, these selective agonists serve as critical reference compounds for screening new chemical entities and for validating in vitro and in vivo models of disease.[12] By employing the robust, self-validating protocols detailed in this guide, scientists can confidently benchmark novel compounds and further unravel the complex contributions of the tachykinin system to health and disease.
References
-
Neurokinin A - Wikipedia . Wikipedia. [Link]
-
The tachykinin NK1, NK2 and NK3 receptors are expressed in human... - ResearchGate . ResearchGate. [Link]
-
Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC - NIH . National Institutes of Health. [Link]
-
Tachykinin receptors | Introduction - IUPHAR/BPS Guide to PHARMACOLOGY . IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Neurokinin Receptors in Drug and Alcohol Addiction - PMC - PubMed Central . National Institutes of Health. [Link]
- WO2022096736A1 - Compounds and their use in treatment of tachykinin receptor mediated disorders - Google Patents.
-
The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC . National Institutes of Health. [Link]
-
Substance P, Neurokinins A and B, and Synthetic Tachykinin Peptides Protect Mesencephalic Dopaminergic Neurons in Culture via an Activity-Dependent Mechanism - Semantic Scholar . Semantic Scholar. [Link]
-
Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PubMed Central . National Institutes of Health. [Link]
-
Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - Frontiers . Frontiers. [Link]
-
Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed . National Institutes of Health. [Link]
-
Substance P - Wikipedia . Wikipedia. [Link]
-
Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease . American Physiological Society. [Link]
-
NK 2 receptor - IUPHAR Guide to IMMUNOPHARMACOLOGY . IUPHAR Guide to IMMUNOPHARMACOLOGY. [Link]
-
Biochemistry, Substance P - StatPearls - NCBI Bookshelf . National Institutes of Health. [Link]
-
Document: Importance of the aromatic residue at position 6 of [Nle(10)]neurokinin A(4-10) for binding to the NK-2 receptor and receptor activation. (... - ChEMBL - EMBL-EBI . European Bioinformatics Institute. [Link]
-
Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - Research journals - PLOS . PLOS. [Link]
Sources
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]
- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Neurokinin Receptors in Drug and Alcohol Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Neurokinin A - Wikipedia [en.wikipedia.org]
- 8. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 10. WO2022096736A1 - Compounds and their use in treatment of tachykinin receptor mediated disorders - Google Patents [patents.google.com]
- 11. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
